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Core Science & Biosynthesis

Foundational

An Investigative Review and Technical Guide to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile: A Scaffold of Latent Potential in Medicinal Chemistry

Preamble: Navigating the Frontiers of Known Chemistry In the landscape of chemical synthesis and drug discovery, a vast number of novel molecular entities remain poised at the edge of exploration. 2,6-Dichloro-5-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Frontiers of Known Chemistry

In the landscape of chemical synthesis and drug discovery, a vast number of novel molecular entities remain poised at the edge of exploration. 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile (CAS 2386835-37-4) represents one such entity. A survey of the public scientific literature and chemical databases reveals a scarcity of direct experimental data for this specific compound. This guide, therefore, adopts an investigative and deductive approach. By leveraging the well-established chemistry of its structural analogues—dichloro-pyrimidines and pyrimidine-5-carbonitriles—we will construct a comprehensive technical prospectus. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of its potential properties, synthesis, and applications, thereby paving the way for its future investigation.

Molecular Structure and Inferred Physicochemical Properties

The structure of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile combines several key functional groups that suggest its utility as a versatile chemical building block. The dichloropyrimidine core provides two reactive sites for nucleophilic substitution, while the electron-withdrawing nitrile group and the methoxy group modulate the reactivity of the pyrimidine ring.

Table 1: Predicted Physicochemical Properties of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

PropertyPredicted Value/InformationRationale based on Analogues
Molecular Formula C₆H₃Cl₂N₃ODerived from the chemical structure.
Molecular Weight 204.02 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar chlorinated pyrimidines are typically crystalline solids at room temperature[1][2].
Melting Point 100-140 °C (estimated)Based on melting points of related structures like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile (106-110 °C) and 2,4-dichloro-5-methoxypyrimidine (66-70 °C). The presence of the polar nitrile group may increase the melting point.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile); limited solubility in water.The heterocyclic and polar nature suggests solubility in organic solvents, while the overall hydrophobicity would limit aqueous solubility.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles.Dichloropyrimidine derivatives are generally stable but reactive towards nucleophilic displacement[3].

Proposed Synthetic Pathways

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be envisioned as arising from a dihydroxypyrimidine precursor, which itself can be synthesized from simpler starting materials through a condensation reaction.

retrosynthesis target 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile intermediate1 2,6-Dihydroxy-5-methoxypyrimidine-4-carbonitrile target->intermediate1 Chlorination (e.g., POCl₃) intermediate2 Ethyl 2-cyano-2-(methoxyacetyl)acetate intermediate1->intermediate2 Cyclization with Urea starting_materials Diethyl malonate, Methoxyacetyl chloride, Urea intermediate2->starting_materials Condensation & Acylation

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carbonitrile

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at a controlled temperature.

  • Acylation: Following the formation of the malonate enolate, slowly add methoxyacetyl chloride. The reaction mixture is then stirred, likely at an elevated temperature, to yield the acylated malonate intermediate.

  • Cyclization: To the crude acylated malonate, add a solution of urea in ethanol. The mixture is refluxed for several hours.

  • Workup: After cooling, the reaction mixture is acidified, leading to the precipitation of the dihydroxypyrimidine product. The solid is collected by filtration, washed with water, and dried.

Step 2: Chlorination to Yield 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 2,6-dihydroxy-5-methoxypyrimidine-4-carbonitrile in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC). This step is analogous to chlorination procedures for other dihydroxypyrimidines[4].

  • Workup: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Extraction and Purification: The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization[5].

Potential Applications in Drug Discovery

The pyrimidine core is a well-established scaffold in medicinal chemistry, present in numerous approved drugs[6]. The specific combination of substituents in 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile suggests several promising avenues for its application in drug discovery.

As a Versatile Intermediate for Library Synthesis

The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution. This allows for the differential introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build diverse chemical libraries for screening against a wide range of biological targets. The nitrile group can also be a handle for further chemical transformations.

applications cluster_core Core Scaffold cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Areas core 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile mod1 Nucleophilic Substitution at C2/C6 core->mod1 mod2 Nitrile Group Transformation core->mod2 target1 Oncology (e.g., Kinase Inhibitors) mod1->target1 target2 Inflammation (e.g., CXCR2 Antagonists) mod1->target2 target3 Infectious Diseases mod1->target3 mod2->target1

Caption: Potential drug discovery workflow using the target scaffold.

Potential as a CXCR2 Receptor Antagonist

Several pyrimidine-5-carbonitrile derivatives have been identified as potent antagonists of the CXCR2 receptor, which is implicated in inflammatory diseases such as COPD[7]. The structural features of the target molecule align with the general pharmacophore of known CXCR2 antagonists, making this a promising area for investigation.

Application in Anticancer Drug Design

The pyrimidine-5-carbonitrile moiety is also found in compounds with anticancer activity, including those targeting COX-2[6]. The ability to readily modify the 2 and 6 positions could allow for the optimization of activity against various cancer-related targets, such as protein kinases.

Analytical Characterization Strategy

To confirm the identity and purity of synthesized 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, a comprehensive analytical workflow is essential.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

TechniqueExpected Results
¹H NMR A singlet corresponding to the methoxy group protons.
¹³C NMR Resonances for the pyrimidine ring carbons, the nitrile carbon, and the methoxy carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reverse-phase method using an acetonitrile/water mobile phase would be a suitable starting point[8].
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is not available, the safety precautions should be based on those for similar chlorinated heterocyclic compounds.

  • Hazard Classification (Inferred): Likely to be harmful if swallowed, and to cause skin and serious eye irritation[9].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[10].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Research Directions

The full potential of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile can only be realized through dedicated experimental investigation. Key future research should focus on:

  • Development and Optimization of a Reliable Synthetic Route: Validating and optimizing the proposed synthesis to allow for the production of the material in sufficient quantities for further study.

  • Comprehensive Physicochemical Characterization: Experimentally determining the properties outlined in Table 1.

  • Exploratory Library Synthesis: Utilizing the reactivity of the dichloro-substituents to generate a library of derivatives for biological screening.

  • In Vitro Biological Screening: Testing the parent compound and its derivatives in relevant assays, such as kinase inhibition panels or receptor binding assays (e.g., for CXCR2).

Conclusion

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile stands as a molecule of significant untapped potential. While direct experimental data is currently lacking, a thorough analysis of its structural components and the chemistry of related compounds provides a strong foundation for its future exploration. Its versatile chemical handles make it an attractive scaffold for the synthesis of novel compound libraries, with promising potential applications in oncology and inflammatory diseases. This technical guide serves as a starting point and a call to action for the research community to investigate this intriguing molecule and unlock its potential contributions to medicinal chemistry and drug discovery.

References

  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine.
  • Sigma-Aldrich. (2024).
  • Carl ROTH. (2024).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4,6-Dichloro-5-methoxypyrimidine.
  • LookChem. (n.d.). Cas 25035-37-4,POLY-p-PHENYLENE TEREPHTHALAMIDE. Retrieved February 15, 2026, from [Link].

  • CAS. (n.d.). Polystyrene. CAS Common Chemistry. Retrieved February 15, 2026, from [Link].

  • EPA. (2025). 2,4-dichloro-6-methylpyrimidine-5-carbonitrile Properties. Retrieved February 15, 2026, from [Link].

  • Mangalam Drugs & Organics. (n.d.). Intermedios. Retrieved February 15, 2026, from [Link].

  • Stinger Chemicals. (n.d.).
  • Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290.
  • SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link].

  • Fun, H. K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.
  • CHAMBROAD CHEM IND RES INST CO LTD. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. CN106187211A.
  • Anhui Jiuhua Pharmaceutical Co., Ltd. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.
  • PubChem. (n.d.). 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2). Retrieved February 15, 2026, from [Link].

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561.
  • Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7549.
  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. Retrieved February 15, 2026, from [Link].

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • PubChemLite. (n.d.). 4,6-dichloro-5-methoxypyrimidine (C5H4Cl2N2O). Retrieved February 15, 2026, from [Link].

Sources

Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile and Its Structural Isomers

This guide, therefore, provides the hypothetical molecular formula and weight of the requested compound based on its name. As a practical reference for researchers in drug development and chemical synthesis, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, provides the hypothetical molecular formula and weight of the requested compound based on its name. As a practical reference for researchers in drug development and chemical synthesis, this document will focus on the well-documented and commercially available structural isomer, 4,6-dichloro-5-methoxypyrimidine , for which extensive data exists. This approach offers valuable insights into the chemical behavior, synthesis, and safety considerations relevant to this class of compounds.

Part 1: Core Data for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile (Hypothetical)

Based on the chemical name, the molecular formula and weight can be calculated.

PropertyValue
Chemical Name 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile
Hypothetical Molecular Formula C₆H₂Cl₂N₄O
Hypothetical Molecular Weight 217.02 g/mol

Part 2: In-Depth Technical Guide for 4,6-Dichloro-5-methoxypyrimidine (Case Study of a Structural Isomer)

This section provides a comprehensive overview of the structural isomer, 4,6-dichloro-5-methoxypyrimidine, a versatile building block in medicinal and agricultural chemistry.

Molecular and Physical Properties

4,6-Dichloro-5-methoxypyrimidine is a solid at room temperature, appearing as a white to off-white crystalline powder.[1]

PropertyValueSource(s)
Chemical Name 4,6-Dichloro-5-methoxypyrimidine[2]
CAS Number 5018-38-2[3]
Molecular Formula C₅H₄Cl₂N₂O[1][3][4]
Molecular Weight 179.00 g/mol [3]
Melting Point 54-59 °C[1][5]
Appearance White to orange to green powder to crystal[1][6]
Solubility Slightly soluble in Chloroform and Dichloromethane[5]
Storage Inert atmosphere, room temperature or 2-8 °C[1][3]
Synthesis and Reactivity

The synthesis of dichlorinated methoxypyrimidines often involves the chlorination of a dihydroxypyrimidine precursor. A common method involves reacting a diol with a chlorinating agent like phosphorus oxychloride in the presence of a base.

A patented method for synthesizing 2,4-dichloro-5-methoxypyrimidine, a related isomer, involves the following steps:

  • Preparation of 2,4-dihydroxy-5-methoxypyrimidine from ethyl formate and methyl methoxyacetate through condensation and cyclization reactions.[7]

  • Chlorination of the resulting diol using a chlorinating agent and an acid-binding agent to yield the final product.[7]

A similar strategy can be applied for 4,6-dichloro-5-methoxypyrimidine, where 5-methoxypyrimidine-4,6-diol is treated with a chlorinating agent like trichlorophosphate in the presence of an amine base such as triethylamine.[8]

The reactivity of 4,6-dichloro-5-methoxypyrimidine is characterized by the two reactive chlorine atoms, which are susceptible to nucleophilic substitution.[9] This makes it a valuable precursor for introducing the pyrimidine scaffold into more complex molecules.[9]

Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

The following is a representative protocol based on published synthesis methods.[8]

Materials:

  • 5-methoxypyrimidine-4,6-diol

  • Triethylamine

  • Anhydrous Toluene

  • Trichlorophosphate

Procedure:

  • Suspend 5-methoxypyrimidine-4,6-diol (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene.

  • Heat the suspension to 100-105°C.

  • Slowly add a solution of trichlorophosphate (2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature.

  • Decant the toluene layer and add ice water to the residue.

  • Separate the heavier oil layer and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain 4,6-dichloro-5-methoxypyrimidine as a white solid.[8]

Conceptual Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of dichlorinated pyrimidines.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A Dihydroxypyrimidine Precursor D Chlorination Reaction A->D B Chlorinating Agent (e.g., POCl₃) B->D C Base (e.g., Triethylamine) C->D E Quenching D->E 1. Reaction Completion F Extraction E->F 2. Neutralization G Purification (e.g., Crystallization) F->G 3. Isolation of Crude Product H Dichlorinated Pyrimidine G->H 4. Final Purification

Caption: Generalized workflow for the synthesis of dichlorinated pyrimidines.

Safety and Handling

Based on the safety data for 4,6-dichloro-5-methoxypyrimidine, the compound is classified as harmful if swallowed and can cause serious eye damage.[2]

  • Hazard Pictograms: Corrosive, Irritant[2][9]

  • Signal Word: Danger[2][9]

  • Hazard Statements:

    • H302: Harmful if swallowed[2]

    • H318: Causes serious eye damage[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1] The chlorinated pyrimidine scaffold is a key intermediate in the synthesis of:

  • Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases and, as such, its analogs are widely explored in cancer and virology research.[1]

  • Herbicides: These compounds serve as crucial intermediates in the production of herbicides for improved crop yields.[1]

  • Antimalarial Drugs: 4,6-dichloro-5-methoxypyrimidine is a known intermediate in the synthesis of the antimalarial drug sulfadoxine.[9]

The presence of a carbonitrile group, as in the hypothetically requested molecule, can further modulate the biological activity and is a common feature in various therapeutic agents.

Part 3: References

  • ChemBK. (2024, April 9). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc, 2020(vii), 0-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Retrieved from

  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o668. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. Retrieved from

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dichloro-5-methoxypyrimidine (C5H4Cl2N2O). Retrieved from [Link]

Sources

Foundational

A Technical Guide to 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile: A Predictive Analysis Based on Structural Analogs

Abstract: This document provides a comprehensive technical analysis of 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile, a compound for which direct experimental data is not available in current scientific literature. By...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical analysis of 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile, a compound for which direct experimental data is not available in current scientific literature. By deconstructing the molecule into its core components—a dichloropyrimidine scaffold, a methoxy group, and a nitrile moiety—this guide offers a predictive overview of its nomenclature, physicochemical properties, potential synthetic routes, and likely reactivity. This analysis is built upon established data from structurally related analogs to provide a robust theoretical framework for researchers, scientists, and drug development professionals interested in this novel chemical entity.

Nomenclature and Structural Identification

The formal IUPAC name for the topic compound is 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile .

Synonyms: As a novel compound, it has no established common synonyms beyond systematic nomenclature. A key identifier would be its CAS Number, which has not yet been assigned. For reference, related compounds are often identified by their CAS numbers, such as 5018-38-2 for 4,6-Dichloro-5-methoxypyrimidine.[1]

The core structure is a pyrimidine ring, a diazine heterocycle fundamental to many biologically active molecules.[2][3] The substituents dictate its chemical personality:

  • 2,6-Dichloro groups: These electron-withdrawing chlorine atoms act as reactive sites, serving as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

  • 4-Carbonitrile group: This strong electron-withdrawing group further activates the pyrimidine ring and is a common pharmacophore in medicinal chemistry.[4]

  • 5-Methoxy group: The methoxy group is a prevalent substituent in drug molecules, often introduced to modulate physicochemical properties, improve target binding, and optimize metabolic stability.[5]

Physicochemical and Spectroscopic Profile (Predictive)

Direct experimental data for 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile is unavailable. However, by examining its close structural analogs, we can predict its likely properties.

Property4,6-Dichloro-5-methoxypyrimidine2,6-Dichloropyrimidine-4-carbonitrile4,6-Dichloropyrimidine-5-carbonitrile5-methoxy-2,6-dichloropyrimidine-4-carbonitrile (Predicted)
Molecular Formula C₅H₄Cl₂N₂OC₅HCl₂N₃C₅HCl₂N₃C₆H₃Cl₂N₃O
Molecular Weight 179.00 g/mol [1]173.99 g/mol [6]173.98 g/mol [7]203.99 g/mol
Appearance Solid / White Solid[1]Not specifiedWhite Solid[8]Likely a solid at room temperature
Melting Point 54-58 °CNot specifiedNot specifiedEstimated 60-90 °C

Spectroscopic Prediction:

  • ¹H NMR: A sharp singlet is expected around δ 4.0 ppm, corresponding to the three protons of the methoxy (-OCH₃) group. There are no other protons on the pyrimidine ring.

  • ¹³C NMR: Six distinct signals would be expected: one for the methoxy carbon and five for the unique carbons of the substituted pyrimidine ring.

  • Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak (M⁺) at m/z 204, a significant (M+2)⁺ peak at m/z 206, and a smaller (M+4)⁺ peak at m/z 208.

Proposed Synthetic Strategies

No direct synthesis for 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile is documented. However, established methodologies for analogous pyrimidines allow for the design of plausible synthetic pathways. The chlorination of pyrimidine diols with reagents like phosphorus oxychloride (POCl₃) is a standard and widely used transformation.[9][10]

Proposed Workflow: Synthesis from a Precursor

This workflow outlines a potential route starting from a commercially available or readily synthesized pyrimidine precursor. The key steps involve functional group interconversion, leveraging known reactions of this heterocyclic system.

G cluster_0 Synthesis Pathway A Starting Material (e.g., 2,6-dihydroxy-5- methoxypyrimidine-4-carboxamide) B Step 1: Dehydration Reagent: POCl₃ or SOCl₂ A->B Introduce Nitrile C Intermediate (2,6-dihydroxy-5-methoxy- pyrimidine-4-carbonitrile) B->C D Step 2: Dichlorination Reagent: POCl₃, Heat C->D Chlorination E Final Product (5-methoxy-2,6-dichloro- pyrimidine-4-carbonitrile) D->E

Caption: A proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile from 2,6-dihydroxy-5-methoxypyrimidine-4-carbonitrile.

Causality: This protocol is based on well-established chlorination methods for hydroxypyrimidines. Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting the keto-enol tautomers of hydroxypyrimidines into their corresponding chloro derivatives. The reaction proceeds via phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions.

Materials:

  • 2,6-dihydroxy-5-methoxypyrimidine-4-carbonitrile (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • N,N-dimethylaniline (catalytic amount, optional)

  • Toluene or another high-boiling inert solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 2,6-dihydroxy-5-methoxypyrimidine-4-carbonitrile, in phosphorus oxychloride. A high-boiling solvent like toluene can be added.

  • Chlorination: Add a catalytic amount of N,N-dimethylaniline. Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours.[9][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile suggests significant potential as a versatile intermediate in medicinal chemistry.

Chemical Reactivity

The two chlorine atoms at the C2 and C6 positions are the primary sites for chemical modification. They are susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including:

  • Amines: To generate amino-pyrimidine derivatives.

  • Thiols: To produce thioethers.

  • Alcohols/Phenols: To create alkoxy or aryloxy ethers.

This reactivity allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Potential Biological Significance

The pyrimidine-carbonitrile scaffold is a known pharmacophore in various therapeutic areas. Pyrimidine derivatives are explored as anticancer, antiviral, and antimicrobial agents.[2][3] Specifically, substituted pyrimidine-5-carbonitriles have been investigated as potent inhibitors of enzymes like COX-2.[4][12]

G cluster_0 Structure-Activity Relationship (Inferred) Compound 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile 2,6-Dichloro Groups Pyrimidine-4-carbonitrile Core 5-Methoxy Group Reactivity Reactive Handle for Library Synthesis Compound:f1->Reactivity Scaffold Known Pharmacophore (e.g., Kinase, COX-2 Inhibition) Compound:f2->Scaffold Properties Modulation of ADME/PK Properties Compound:f3->Properties Application Drug Discovery Candidate Reactivity->Application Scaffold->Application Properties->Application

Caption: Logical relationship between structural motifs and potential applications.

Safety and Handling (Inferred)

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile of its closest analog, 4,6-Dichloro-5-methoxypyrimidine , provides a baseline for handling procedures.

Hazard CategoryGHS Classification (for 4,6-Dichloro-5-methoxypyrimidine)Recommended Precautions
Acute Toxicity Harmful if swallowed (H302).[13]Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[13][14]
Skin Irritation Causes skin irritation (H315).[15]Wear protective gloves and clothing.[13][14][15]
Eye Damage Causes serious eye damage (H318/H319).[13][15]Wear eye and face protection (safety goggles/face shield).[14][15]

Handling Recommendations:

  • Always handle this compound inside a certified chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Avoid formation of dust and aerosols.[13]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

While 5-methoxy-2,6-dichloropyrimidine-4-carbonitrile remains a novel entity without direct characterization in the public domain, a comprehensive analysis of its structural components and related analogs provides a powerful predictive framework. It is anticipated to be a crystalline solid and a highly versatile chemical intermediate. Its dichloropyrimidine core offers reactive handles for extensive library synthesis, while the pyrimidine-carbonitrile and methoxy moieties are features commonly associated with biologically active molecules. The proposed synthetic routes and safety recommendations in this guide are intended to provide a solid foundation for any researcher or organization looking to synthesize and explore the potential of this promising compound in drug discovery and development.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,6-Dichloropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine.
  • TCI Chemicals. (2025). Safety Data Sheet for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.
  • Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.
  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Eureka | Patsnap. (2017). The preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile].
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-methoxypyrimidine 97%.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • ChemicalBook. (2026). 4,6-Dichloro-5-methoxypyrimidine.
  • PubChem. (n.d.). 4,6-Dichloropyrimidine-2-carbonitrile.
  • ChemicalBook. (2025). 4,6-dichloropyrimidine-5-carbonitrile.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • iChemical. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile, CAS No. 26293-93-6.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.
  • NIST WebBook. (n.d.). 5-Amino-4,6-dichloropyrimidine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%.
  • Benchchem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
  • PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carbonitrile.

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Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile and a Key Analogue

A Note to the Researcher: The compound of interest, 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile, is not readily found in prominent chemical databases or supplier catalogs. This suggests that it may be a novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound of interest, 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile, is not readily found in prominent chemical databases or supplier catalogs. This suggests that it may be a novel compound or one that is not yet widely synthesized or characterized. In the spirit of scientific advancement and to provide a valuable resource, this guide will first deduce the expected chemical identifiers for the requested molecule based on its nomenclature. Subsequently, it will provide a comprehensive technical overview of a closely related and commercially available analogue, 2,6-Dichloropyrimidine-4-carbonitrile . This analogue serves as a valuable proxy for understanding the chemical behavior and synthetic utility of dichlorinated pyrimidine carbonitriles.

Part 1: The Target Molecule: 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

Based on the systematic name, the structure of 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile can be determined, and its key identifiers can be generated.

Chemical Structure and Identifiers
  • SMILES: COc1c(C#N)nc(Cl)nc1Cl

  • InChIKey: (Not available as the compound is not indexed in major databases)

The structure consists of a pyrimidine ring with chloro substituents at positions 2 and 6, a methoxy group at position 5, and a carbonitrile (cyano) group at position 4. The reactivity of this molecule would be dictated by the electron-withdrawing nature of the chlorine atoms and the cyano group, making the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution.

Part 2: A Technical Guide to the Core Analogue: 2,6-Dichloropyrimidine-4-carbonitrile

This section provides an in-depth guide to 2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6), a key building block in medicinal chemistry and materials science.[1]

Core Chemical Identifiers
IdentifierValueSource
IUPAC Name 2,6-dichloropyrimidine-4-carbonitrile[1]
CAS Number 26293-93-6[1]
SMILES N#Cc1cc(Cl)nc(Cl)n1N/A
InChIKey (Not publicly available)N/A
Molecular Formula C₅HCl₂N₃N/A
Molecular Weight 173.99 g/mol N/A
Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For halogenated pyrimidines, a common strategy is the chlorination of a corresponding hydroxyl- or oxo-pyrimidine precursor.

A plausible synthetic pathway for 2,6-Dichloropyrimidine-4-carbonitrile would start from a precursor like 2,6-dihydroxy-pyrimidine-4-carbonitrile. The hydroxyl groups can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Conceptual Synthesis Workflow

G A 2,6-Dihydroxypyrimidine-4-carbonitrile C 2,6-Dichloropyrimidine-4-carbonitrile A->C Chlorination B Chlorinating Agent (e.g., POCl₃) B->C D Reaction Workup and Purification C->D E Final Product D->E

Caption: Conceptual workflow for the synthesis of 2,6-Dichloropyrimidine-4-carbonitrile.

Experimental Protocol: A Representative Chlorination of a Hydroxypyrimidine

While a specific protocol for 2,6-Dichloropyrimidine-4-carbonitrile is not detailed in readily available literature, a general procedure for the chlorination of a hydroxypyrimidine is as follows. This protocol is based on established methods for similar transformations.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the starting material, 2,6-dihydroxypyrimidine-4-carbonitrile.

  • Addition of Reagents: Add an excess of phosphorus oxychloride (POCl₃). Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (around 105-110 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2,6-Dichloropyrimidine-4-carbonitrile.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring are at positions that are activated towards nucleophilic aromatic substitution (SNAr). This makes 2,6-Dichloropyrimidine-4-carbonitrile a versatile scaffold for the synthesis of more complex molecules. The differential reactivity of the chloro groups can potentially be exploited for sequential substitutions.

Pyrimidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals.[2] The pyrimidine-carbonitrile moiety, in particular, is found in molecules with diverse biological activities, including as kinase inhibitors and receptor antagonists. The presence of chloro and methoxy groups can significantly influence a drug's pharmacokinetic and pharmacodynamic properties.[2]

Potential Reaction Pathways

G A 2,6-Dichloropyrimidine-4-carbonitrile C Monosubstituted Product A->C SNA_r at C2 or C6 B Nucleophile 1 (e.g., R-NH2) B->C E Disubstituted Product C->E SNA_r at remaining Chloro-position D Nucleophile 2 (e.g., R'-OH) D->E

Caption: General reaction scheme for nucleophilic substitution on the core scaffold.

Part 3: Safety and Handling

Halogenated heterocyclic compounds should be handled with care in a laboratory setting. Assume the compound is harmful if swallowed, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc, 2020(vii), 0-0. Available from: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

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Foundational

Safety data sheet (SDS) for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile For the modern researcher and drug development professional, a deep understanding of a compound's safety profile is not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

For the modern researcher and drug development professional, a deep understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides a comprehensive overview of the safety data for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, moving beyond a standard Safety Data Sheet (SDS) to offer insights into the causality behind safety protocols and to establish a framework for its safe handling and use in a research and development setting.

Chemical Identity and Hazard Overview

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its specific functional groups—dihalo-substituents, a methoxy group, and a nitrile—dictate its reactivity and toxicological profile.

Synonyms: 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile CAS Number: 2386835-37-4[1] Molecular Formula: C₆H₂Cl₂N₄O (Note: This was corrected from some sources which may list similar but different compounds)

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are significant and warrant careful attention. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1].

Table 1: GHS Classification for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

The "Warning" signal word underscores the need for stringent adherence to safety protocols when handling this substance[1].

Proactive Exposure Control and Personal Protection

The cornerstone of safely handling 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a multi-layered approach to exposure control, integrating engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The goal is to create a self-validating system where potential exposure is minimized at every step.

Engineering Controls: The First Line of Defense

Given the potential for respiratory irritation from dust or aerosols, all handling of solid 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile should be conducted in a well-ventilated area[1]. For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be routinely monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following provides a detailed protocol for PPE selection when working with this compound.

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the "Causes serious eye irritation" classification, a face shield should be worn in conjunction with goggles whenever there is a risk of splashing or dust generation[1].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE_Selection_Workflow Workflow for PPE Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Experimental Procedure CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No UseFumeHood Work in Fume Hood CheckDust->UseFumeHood Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes AddFaceShield->BasePPE UseFumeHood->CheckSplash

Caption: Risk-based workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Prevent Dust and Aerosol Formation: Use appropriate tools and techniques to minimize the generation of dust when handling the solid material.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse[1].

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1].

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Security: For larger quantities, consider storing in a locked cabinet or a controlled-access area[1].

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1][2].
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Spill_Response_Flowchart Spill Response Protocol Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (include respiratory protection if needed) Alert->PPE Contain Contain the Spill (use absorbent pads for liquids, cover solids) PPE->Contain Cleanup Clean Up Spill (use appropriate kit, avoid raising dust) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste in a Labeled, Sealed Container Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Step-by-step protocol for responding to a chemical spill.

Fire-Fighting and Reactivity Data

While not classified as flammable, understanding the compound's behavior in a fire is essential for emergency preparedness.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: In the event of a fire, toxic fumes may be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

The compound is stable under recommended storage conditions. Avoid strong oxidizing agents to prevent potentially hazardous reactions.

Toxicological and Ecological Profile

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system[1]. There is currently no data available on the long-term toxicological effects, such as carcinogenicity or mutagenicity for this specific compound. Therefore, it is prudent to handle it as a substance with unknown long-term toxicity and to minimize exposure accordingly.

Ecological Information

There is no specific ecological data available for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile. It is crucial to prevent its release into the environment. All waste materials should be handled as hazardous chemical waste and disposed of according to institutional and local regulations[1]. Do not allow the product to enter drains or waterways.

Disposal Considerations

All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Waste should be collected in clearly labeled, sealed containers[1].

References

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Summary for CID 9260. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Dow Chemical Company. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% Safety Data Sheet. Retrieved from [Link]

  • CFPA Europe. (2022). Fire protection on chemical manufacturing sites. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • ICH. (n.d.). Appendix 5 Toxicological Data for Class 2 Solvents. Retrieved from [Link]

  • ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • Labkem. (n.d.). 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • Patsnap. (2009). Preparation of 2,4-dichloro-5-methoxy pyrimidine. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrimidine, 5-amino-4,6-dichloro-2-ethyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]

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Exploratory

Novel Pyrimidine Scaffolds: A Cornerstone of Modern Drug Discovery and Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of num...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural biomolecules and a significant portfolio of FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to the nucleobases of DNA and RNA make it an exceptionally versatile template for designing therapeutic agents.[4][5][6] This guide provides an in-depth exploration of novel pyrimidine scaffolds, synthesizing foundational principles with cutting-edge advancements. We will dissect advanced synthetic strategies, probe the nuances of structure-activity relationships (SAR), and survey the broad therapeutic landscape of pyrimidine-based agents, from oncology to virology. This document is designed to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to empower researchers in the rational design of next-generation therapeutics.

The Enduring Significance of the Pyrimidine Core

The pyrimidine motif is not merely another heterocyclic compound; it is a fundamental building block of life. As a core component of nucleic acids (cytosine, thymine, and uracil), it is intrinsically recognized by biological systems.[4][7] This inherent biocompatibility provides a profound advantage in drug design. Pyrimidine derivatives can readily interact with enzymes, receptors, and other cellular components, often acting as biomimics to modulate biological pathways with high specificity.[3]

The therapeutic impact of this scaffold is evidenced by the ever-growing list of clinically successful drugs. These agents span a wide array of disease areas, including:

  • Anticancer agents: 5-Fluorouracil, Capecitabine, Gemcitabine, Imatinib (Gleevec®)[8][9]

  • Antiviral agents: Lamivudine, Zidovudine (Retrovir®), Remdesivir[10]

  • Kinase Inhibitors: Dasatinib (Sprycel®), Nilotinib (Tasigna®), Erlotinib (Tarceva®)[9][11]

  • Antimicrobial agents: Sulfadiazine, Trimethoprim[10][12]

This proven clinical success underscores the pyrimidine's role as a robust and adaptable framework, continually inspiring new explorations in medicinal chemistry.[13][14]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The chemical tractability of the pyrimidine ring allows for the creation of vast and diverse compound libraries. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and efficiency.

Classical Synthesis: The Foundation

Traditional methods for pyrimidine ring construction remain relevant for their robustness and reliability. The most prominent of these is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][15] This multicomponent reaction is a powerful tool for generating dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core.

Another cornerstone is the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines.[4] This approach offers a straightforward route to 2-substituted pyrimidines and remains a workhorse in many synthetic labs.

Modern Synthetic Methodologies

Recent advancements have focused on improving yield, regioselectivity, and sustainability.[4][16] These innovative approaches provide access to previously challenging scaffolds:

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig allow for the precise installation of aryl, alkyl, and amino substituents on a pre-formed pyrimidine ring, which is crucial for late-stage functionalization and SAR studies.[15][17]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and often leads to cleaner reaction profiles.[15]

  • Green Chemistry Approaches: The development of catalyst-driven methods using benign solvents (like water) or solvent-free conditions aligns with the growing demand for sustainable and environmentally friendly synthesis.[4][16]

  • Flow Chemistry: For scalability and process control, flow chemistry techniques are being increasingly adopted for the synthesis of pyrimidine intermediates, offering improved safety and reproducibility.[4]

Experimental Protocol: One-Pot Biginelli Synthesis of a Dihydropyrimidine

This protocol describes a self-validating system for a classic, acid-catalyzed Biginelli reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ice-cold distilled water

  • Standard reflux apparatus with magnetic stirring

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reagent Combination (Initiation):

    • In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in 25 mL of ethanol.

    • Causality: Using a slight excess of urea helps to drive the reaction to completion by ensuring the limiting reagents (aldehyde and β-ketoester) are fully consumed. Ethanol serves as a suitable solvent that dissolves all reactants.

  • Catalysis (Activation):

    • Add 3-4 drops of concentrated HCl to the mixture while stirring.

    • Causality: The acid catalyst is crucial for protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and activating it for nucleophilic attack by the urea, which initiates the cyclocondensation cascade.

  • Thermal Reaction (Cyclization):

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 2-3 hours with continuous stirring.

    • Causality: The elevated temperature provides the necessary activation energy for the intermolecular condensation and subsequent cyclization and dehydration steps that form the stable dihydropyrimidine ring.

  • Precipitation and Isolation (Purification):

    • After the reflux period, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

    • Pour the cooled mixture into 50 mL of ice-cold distilled water. A solid precipitate should form.

    • Causality: The product is poorly soluble in cold water. This step induces crystallization/precipitation, effectively separating the desired compound from the ethanol solvent and any water-soluble impurities.

  • Filtration and Washing (Final Purification):

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two small portions of ice-cold water to remove any residual acid and other impurities.

    • Dry the product in a desiccator or a vacuum oven at a low temperature (~50°C).

  • Validation:

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected product should be a white to off-white solid.

Structure-Activity Relationship (SAR): The Art of Molecular Tuning

Understanding the SAR of pyrimidine derivatives is fundamental to rational drug design.[1][2] Subtle modifications to the scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.[2]

Key Substitution Points

The C2, C4, and C5 positions of the pyrimidine ring are primary points for modification to modulate biological activity.

  • 2-Aminopyrimidines: The amino group at the C2 position can act as a crucial hydrogen bond donor, often interacting with the hinge region of kinases.[18]

  • 4-Anilinopyrimidines: This is a classic kinase inhibitor scaffold. The aniline moiety can be substituted to probe different pockets of the ATP-binding site, enhancing both potency and selectivity.[19]

  • 5-Position Modifications: Introducing substituents at the C5 position can improve selectivity. This position often points towards the gatekeeper residue in kinases, and modifications here can prevent binding to off-target kinases with bulkier gatekeeper residues.[18]

Quantitative SAR Analysis

The following table summarizes representative in vitro data for pyrido[2,3-d]pyrimidine derivatives, demonstrating how substituent changes impact their anticancer activity and inhibitory effect on thymidylate synthase (TS), a key enzyme in DNA synthesis.[2]

CompoundR1R2HCT-116 IC50 (µM)MCF-7 IC50 (µM)hTS IC50 (nM)
1n 4-OCH₃-PhH1.98 ± 0.692.18 ± 0.9320.47 ± 1.87
2a 4-Cl-PhH3.15 ± 1.124.56 ± 1.5435.12 ± 2.45
3b 4-CH₃-PhCH₃5.21 ± 1.886.78 ± 2.0148.91 ± 3.11
4c PhH4.02 ± 1.255.11 ± 1.7641.55 ± 2.98

Data adapted from authoritative sources for illustrative purposes.[2]

Interpretation of SAR Data: From the table, the presence of an electron-donating methoxy group (Compound 1n ) on the phenyl ring at R1 correlates with the highest potency against both cancer cell lines and the target enzyme, hTS. Conversely, adding a methyl group at R2 (Compound 3b ) appears to decrease activity. This type of quantitative analysis is vital for guiding the next cycle of compound design and optimization.

Therapeutic Applications: A Privileged Scaffold in Action

The versatility of the pyrimidine core has led to its successful application across a multitude of therapeutic areas.

Kinase Inhibitors: Targeting Oncogenic Signaling

The pyrimidine scaffold is arguably the most successful chemotype for kinase inhibitor design.[9][18] Its structural similarity to the adenine core of ATP allows it to function as an effective ATP-competitive inhibitor.[20] The nitrogen atoms at positions 1 and 3 are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved interaction that anchors the inhibitor.[18][21] Eight or more FDA-approved kinase inhibitors are built upon a pyrimidine core.[18][22]

KinaseInhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue atp_pocket ATP Binding Pocket pyrimidine N Pyrimidine Core N pyrimidine:n1->hinge H-Bond pyrimidine:n3->hinge H-Bond r1 R1 Group (Selectivity) r1->gatekeeper Steric/Hydrophobic Interaction r2 R2 Group (Potency) r2->atp_pocket Occupies Pocket

Caption: ATP-competitive binding of a pyrimidine inhibitor in the kinase active site.

Antiviral Agents: Disrupting Viral Replication

Many pyrimidine derivatives function as nucleoside analogs that disrupt viral DNA or RNA synthesis. These compounds are taken up by host cells and phosphorylated into their active triphosphate form. They are then mistakenly incorporated into the growing viral nucleic acid chain by viral polymerases, leading to chain termination and halting viral replication. This mechanism is central to the action of drugs like lamivudine (for HIV and Hepatitis B) and the prodrug sofosbuvir (for Hepatitis C).

Anticancer Antimetabolites: Starving Cancer Cells

As analogs of natural pyrimidines, some derivatives act as antimetabolites. The classic example is 5-fluorouracil (5-FU). It is converted in vivo to a fraudulent nucleotide that irreversibly inhibits thymidylate synthase (TS), the enzyme responsible for synthesizing the DNA precursor dTMP.[2] This leads to a depletion of thymidine, disrupting DNA replication and repair, and ultimately inducing cell death in rapidly proliferating cancer cells.[4]

Future Perspectives: The Next Generation of Pyrimidine Scaffolds

The field of pyrimidine-based drug discovery continues to evolve, driven by technological and strategic innovations.

Computational and AI-Driven Design

Computational tools are becoming indispensable for accelerating the discovery process.[23]

  • Molecular Docking: Simulates the binding of virtual pyrimidine libraries to protein targets, helping to prioritize compounds for synthesis.[11]

  • Quantitative Structure-Activity Relationship (QSAR): Builds predictive models that correlate chemical structures with biological activity, guiding the design of more potent analogs.[10]

  • AI and Machine Learning: These technologies are being used to optimize synthetic routes, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and identify novel scaffolds from vast chemical spaces.[4][24]

Bioisosteric Replacement and Scaffold Hopping

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a key strategy. The pyrimidine ring itself is often used as a bioisostere for phenyl and other aromatic systems to improve properties like metabolic stability or solubility.[5] Advanced strategies involve "scaffold hopping," where the core pyrimidine structure is replaced with a novel heterocyclic system (e.g., a pyridazine) to escape patent space or overcome specific liabilities while maintaining the key binding interactions.[23][25]

DrugDiscoveryWorkflow idea Target Identification & Validation design Computational Design (Docking, QSAR) idea->design synthesis Library Synthesis (e.g., Biginelli, Coupling) design->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit Hit Identification screening->hit sar SAR & Lead Optimization (Iterative Design) hit->sar sar->synthesis New Analogs preclinical Preclinical Studies (In Vivo Models, ADMET) sar->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a fundamental component of life to the core of numerous life-saving drugs is a narrative of scientific ingenuity. The continuous development of novel synthetic methodologies, coupled with the power of computational chemistry and a deepening understanding of its structure-activity relationships, ensures that pyrimidine and its derivatives will remain at the forefront of drug discovery for years to come. For researchers and drug development professionals, mastery of this versatile scaffold is not just an asset but a necessity in the ongoing quest for innovative and effective therapeutics.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect.
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2025).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
  • Design, synthesis of new pyrimidine derivatives as anticancer and antimicrobial agents. (2017). Taylor & Francis.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica.
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal
  • Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition. (n.d.). Benchchem.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025).
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Wiley Online Library.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). jcreview.com.
  • Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.).
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.).
  • Computational Methods in the Design of Anticancer Drugs. (2024). MDPI.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC.
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • Bioisosteric Replacement Str

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-5-methoxypyrimidine Derivatives

Authored by: [Your Name/Department], Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The functionalization of this privileged heterocycle is therefore of paramount importance. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2,6-dichloro-5-methoxypyrimidine, a versatile building block for the synthesis of novel drug candidates. We delve into the critical parameters governing the reaction, address the challenges of regioselectivity, and provide detailed, field-proven protocols for both selective mono-arylation and exhaustive di-arylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex pyrimidine derivatives.

Introduction: The Pyrimidine Core and the Power of Cross-Coupling

The pyrimidine ring is a fundamental structural motif in a vast array of pharmaceuticals, including antivirals, anticancer agents, and cardiovascular drugs. Its electron-deficient nature makes it a prime substrate for various cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.[1][2] Among these, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as one of the most robust and versatile methods for forming carbon-carbon bonds, owing to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4][5]

The subject of this guide, 2,6-dichloro-5-methoxypyrimidine, presents a unique synthetic challenge and opportunity. The two chlorine atoms at the C2 and C6 positions offer the potential for sequential or double functionalization. However, achieving high selectivity is non-trivial and is influenced by the electronic and steric environment of the pyrimidine core. The electron-donating methoxy group at the C5 position further modulates the reactivity of the adjacent chlorine atoms, making a thorough understanding of the reaction conditions essential for predictable and high-yielding synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the pyrimidine ring and the nature of the palladium catalyst and its ligands.[6] For heteroaryl chlorides, which are less reactive than their bromide or iodide counterparts, the choice of an electron-rich and bulky ligand is often critical to facilitate this step.[7][8]

  • Transmetallation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex Ar-X transmetallation Transmetallation pd_complex->transmetallation pd_r_complex Ar-Pd(II)Ln-R' transmetallation->pd_r_complex R'-B(OR)2 (activated by base) reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-R') product Ar-R' reactants Ar-X + R'-B(OR)2 base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with 2,6-Dichloro-5-methoxypyrimidine

The successful coupling of 2,6-dichloro-5-methoxypyrimidine hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring generally enhances its reactivity in Suzuki couplings compared to analogous benzene halides.[2]

Catalyst and Ligand Selection

For less reactive aryl chlorides, the choice of palladium precursor and ligand is paramount. While Pd(PPh₃)₄ can be effective for some activated heteroaryl chlorides, more robust systems are often required for challenging substrates.[1][2]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands are highly effective for the Suzuki coupling of aryl chlorides.[8] They promote the oxidative addition step and stabilize the active catalyst. Examples include:

    • Trialkylphosphines: P(t-Bu)₃, PCy₃

    • Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos. These ligands have proven to be exceptionally versatile and efficient for a wide range of challenging cross-coupling reactions.[10]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes can also be highly effective, offering an alternative to phosphines.[9]

For heteroatom-substituted heteroaryl chlorides, specialized catalyst systems have been developed to overcome issues of catalyst deactivation.[7][11] For instance, the use of air-stable PdCl₂{P(t-Bu)₂(Ph-R')}₂ complexes has shown remarkable efficiency.[7][11]

The Role of the Base

The base plays a crucial role in the transmetallation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates: Na₂CO₃ and K₂CO₃ are commonly used, often in aqueous solution, providing mild conditions suitable for many substrates.[1]

    • Phosphates: K₃PO₄ is a stronger base that is often effective in anhydrous conditions, particularly with more challenging substrates or when using bulky phosphine ligands.

    • Fluorides: CsF and KF can be effective, especially in anhydrous solvents. Powdered KF is useful for substrates with base-labile functional groups.[9]

Solvent Systems

The choice of solvent is critical and can influence catalyst solubility, reaction temperature, and overall efficiency.

  • Aprotic Solvents: Dioxane, toluene, and DMF are widely used.

  • Alcoholic Solvents: Mixtures of alcohols (e.g., isopropanol) with other solvents can enhance reactivity, particularly for dichloropyrimidines.[12]

  • Aqueous/Biphasic Systems: The use of water as a co-solvent with an organic solvent (e.g., toluene/water, dioxane/water) is common, especially when using carbonate bases.[13]

Microwave-assisted heating can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][3][4]

Regioselectivity: Mono- vs. Di-arylation

For 2,6-dichloropyrimidines, the primary challenge is controlling the extent of arylation. While the two chlorine atoms are electronically equivalent, achieving selective mono-arylation requires careful control of the reaction stoichiometry and conditions.

  • For Mono-arylation:

    • Use a slight excess (1.0-1.2 equivalents) of the boronic acid.

    • Employ milder reaction conditions (lower temperature, shorter reaction time).

    • Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction upon consumption of the starting material and before significant formation of the di-substituted product.

  • For Di-arylation:

    • Use a larger excess (2.2-2.5 equivalents) of the boronic acid.

    • Employ more forcing conditions (higher temperature, longer reaction time) to drive the reaction to completion.

The regioselectivity of Suzuki couplings on dichloropyrimidines has been studied, with the C4 position of 2,4-dichloropyrimidine being generally more reactive.[1][12] For the 2,6-dichloro isomer, the two positions are equivalent, simplifying the regiochemical outcome of the first substitution.

Recommended Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Mono-arylation of 2,6-Dichloro-5-methoxypyrimidine

Figure 2: Workflow for selective mono-arylation.

Materials:

  • 2,6-dichloro-5-methoxypyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and condenser, add 2,6-dichloro-5-methoxypyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

  • Add Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-5-methoxypyrimidine.

Protocol 2: Di-arylation of 2,6-Dichloro-5-methoxypyrimidine

Materials:

  • 2,6-dichloro-5-methoxypyrimidine (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.08 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene

Procedure:

  • To a dry reaction vessel, add 2,6-dichloro-5-methoxypyrimidine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,6-diaryl-5-methoxypyrimidine.

Data Summary: Exemplary Conditions

The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of dichloropyrimidine derivatives, which can be adapted for the 2,6-dichloro-5-methoxy substrate.

Catalyst SystemBaseSolventTemperature (°C)Key FeaturesReference
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O150 (MW)Microwave-assisted, low catalyst loading
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene110Effective for aryl chlorides[9]
PdCl₂(dppf)Na₂CO₃DMF/H₂O100Common for heteroaryl couplings
PdCl₂{P(t-Bu)₂Ph}₂K₃PO₄Dioxane90High turnover for heteroaryl chlorides[7]
"Ligand-free" Pd(OAc)₂K₂CO₃ / TBABiPrOH/H₂O80Economical, useful for some substrates

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish, consider a more active catalyst system (e.g., Buchwald ligands), a stronger base (K₃PO₄), or a higher temperature. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[5]

  • Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or if the catalyst is not sufficiently active.[5] Thorough degassing is critical.

  • Protodeboronation: The boronic acid can be cleaved by water or acidic protons, especially at elevated temperatures. Using boronate esters (e.g., pinacol esters) can improve stability.

  • Incomplete Conversion to Di-substituted Product: Increase the equivalents of boronic acid and prolong the reaction time or increase the temperature.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 2,6-dichloro-5-methoxypyrimidine core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve both selective mono-arylation and exhaustive di-arylation with high efficiency. The protocols and guidelines presented in this application note provide a robust framework for the synthesis of diverse pyrimidine libraries, accelerating the discovery of new therapeutic agents.

References

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Application

Application Notes & Protocols: Leveraging 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent inhibition.[4] This document provides detailed application notes and protocols for utilizing 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile as a starting point for the development of novel kinase inhibitors. We will explore its synthetic tractability, propose strategies for library generation, and provide robust protocols for biochemical and cell-based screening to identify and characterize promising lead compounds.

Introduction: The Power of the Pyrimidine Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, they have become one of the most important classes of drug targets.[3] Small molecule kinase inhibitors have revolutionized cancer therapy, with dozens of agents approved by the FDA.[3][5] A significant portion of these inhibitors are built upon heterocyclic scaffolds, with the pyrimidine ring being a recurring and highly successful motif.[1][2]

The utility of the pyrimidine core stems from its structural features that facilitate binding to the ATP-binding pocket of kinases.[3][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming key interactions with the kinase hinge region, thereby anchoring the inhibitor in the active site.[1] The specific scaffold, 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile , offers several advantages for medicinal chemistry campaigns:

  • Dual Reactive Sites: The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various amine-containing moieties.[7] This provides a straightforward path to generating a diverse library of compounds.

  • Modulation of Physicochemical Properties: The methoxy and carbonitrile groups influence the electronic properties of the pyrimidine ring and provide vectors for further modification to optimize solubility, cell permeability, and metabolic stability.

  • Established Precedent: Numerous kinase inhibitors based on dichloropyrimidine starting materials have been successfully developed, demonstrating the viability of this chemical approach.

This guide will provide the foundational knowledge and experimental protocols to empower researchers to effectively utilize this scaffold in their kinase inhibitor discovery programs.

Synthetic Strategy: Library Generation

The primary strategy for elaborating the 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile scaffold involves the sequential substitution of the two chloro groups with various amines. This is typically achieved through SNAr reactions, where the electron-deficient pyrimidine ring is activated towards nucleophilic attack. The differential reactivity of the C2 and C6 positions can often be exploited to achieve regioselectivity.

A general workflow for generating a library of 2,6-disubstituted pyrimidine derivatives is outlined below. This strategy allows for the exploration of a wide range of chemical space around the core scaffold.

G A 2,6-Dichloro-5-methoxypyrimidine- 4-carbonitrile (Starting Material) B S N Ar with R 1 -NH 2 (e.g., DIEA, NMP, 80-100°C) A->B Step 1 C Mono-substituted Intermediate (2-Amino-6-chloro derivative) B->C D S N Ar with R 2 -NH 2 (Harsher conditions, e.g., higher temp. or Pd-catalysis) C->D Step 2 E Final Library of Di-substituted Pyrimidine Derivatives D->E G cluster_pathway Representative Kinase Signaling Pathway (e.g., EGFR) EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of a signaling pathway by a pyrimidine-based inhibitor.

Protocol 4.1: Cell Viability Assay (MTT or equivalent)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced is indicative of reduced cell viability, either through cytotoxicity or inhibition of proliferation.

Materials:

  • Cancer cell line with a dependency on the target kinase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation:

Compound IDCell LineGI₅₀ (µM)
Cmpd-001HCT-1160.25
Cmpd-004A5490.11
Cmpd-004MCF-71.5

Conclusion and Future Directions

The 2,6-dichloro-5-methoxypyrimidine-4-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the pyrimidine core in kinase-targeted drug discovery make it an attractive scaffold for medicinal chemistry efforts. [1][2]By following the synthetic strategies and screening protocols outlined in this guide, researchers can efficiently generate and evaluate libraries of compounds to identify potent and selective kinase inhibitors.

Further work would involve expanding the diversity of the amine substituents, performing broader kinase profiling to assess selectivity, and conducting more in-depth biological characterization of promising hits, including target engagement and mechanism of action studies in cellular models.

References

  • Rauf, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. Available from: [Link]

  • Bradshaw, B., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1477-1491. Available from: [Link]

  • Hill, M. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12431–12443. Available from: [Link]

  • Asati, V., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available from: [Link]

  • Asati, V., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available from: [Link]

  • Hassan, A. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(44), 20689-20703. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. Available from: [Link]

  • Lyu, L., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Medicinal Chemistry Research. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7545. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,4-Dichloro-5-Methoxyphenyl)-2,6-Dimethyl-7h-Pyrrolo[2,3-D]pyrimidine-5-Carbonitrile. PubChem. Available from: [Link]

  • The Regents of the University of California. (n.d.). BindingDB BDBM4552 4-[(2,4-Dichloro-5-methoxyphenyl)amino]. BindingDB. Available from: [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. Available from: [Link]

  • Achmem. (n.d.). Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate. Available from: [Link]

  • Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. Available from: [Link]

  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. Available from: [Link]_

Sources

Method

Application Notes and Protocols: Synthesis of 5-Methoxypyrimidine-4-Carboxylic Acid Derivatives from Nitriles

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 5-methoxypyrimidine-4-carboxylic acid derivatives, a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-methoxypyrimidine-4-carboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols detailed herein focus on a strategic approach starting from readily available nitriles. This guide is designed to provide researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of 5-Methoxypyrimidine-4-Carboxylic Acids

Pyrimidine derivatives are a cornerstone in drug discovery, forming the core structure of numerous therapeutic agents. The specific substitution pattern of a 5-methoxy group and a 4-carboxylic acid moiety introduces unique electronic and steric properties, making these molecules attractive scaffolds for targeting a range of biological targets, including kinases and other enzymes. The synthesis of these functionalized pyrimidines, however, requires a robust and flexible methodology. This guide focuses on a nitrile-based approach, leveraging the versatility of the cyano group as a synthetic handle.

Strategic Overview: A Multi-Step Synthesis from Nitriles

The synthesis of 5-methoxypyrimidine-4-carboxylic acid derivatives from nitriles is a multi-step process that involves the construction of the pyrimidine ring followed by functional group manipulation. A common and effective strategy involves the following key transformations:

  • Step 1: Synthesis of a Key Intermediate: The initial step often involves the preparation of a reactive intermediate, such as an enaminonitrile, from a simpler starting nitrile.

  • Step 2: Cyclocondensation to Form the Pyrimidine Core: The intermediate is then reacted with a suitable cyclization partner, like an amidine, to construct the pyrimidine ring.

  • Step 3: Functional Group Interconversion: The final step typically involves the hydrolysis of a nitrile or ester group to yield the desired carboxylic acid.

This modular approach allows for the introduction of diversity at various positions of the pyrimidine ring, making it a valuable tool for structure-activity relationship (SAR) studies in drug development.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-methoxyacrylate (A Key Intermediate)

This protocol describes the synthesis of a key building block for the subsequent cyclization reaction.

Materials:

  • Ethyl cyanoacetate

  • Trimethyl orthoformate

  • Acetic anhydride

  • Anhydrous toluene

  • Sodium methoxide (25% solution in methanol)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous toluene (5 mL/g of ethyl cyanoacetate) under a nitrogen atmosphere, add trimethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess reagents.

  • The crude product is typically used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

  • Acetic Anhydride: Acts as a water scavenger, driving the reaction towards the formation of the desired enol ether.

  • Reflux Conditions: Provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Nitrogen Atmosphere: Prevents the introduction of moisture, which could hydrolyze the reagents and intermediates.

Protocol 2: Synthesis of Ethyl 5-methoxy-4-cyanopyrimidine

This protocol details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

  • Ethyl 2-cyano-3-methoxyacrylate (from Protocol 1)

  • Formamidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve formamidine hydrochloride (1.1 eq) in anhydrous ethanol (10 mL/g of formamidine hydrochloride).

  • To this solution, add sodium ethoxide (2.2 eq) and stir for 30 minutes at room temperature.

  • Add a solution of crude ethyl 2-cyano-3-methoxyacrylate (1.0 eq) in anhydrous ethanol (2 mL/g) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the formamidine hydrochloride, generating the free formamidine base which is the active nucleophile in the cyclization reaction. An excess is used to drive the reaction to completion.

  • Reflux in Ethanol: Provides the thermal energy required for the cyclocondensation and subsequent aromatization to the pyrimidine ring.

Protocol 3: Hydrolysis to 5-Methoxypyrimidine-4-carboxylic Acid

This protocol describes the final step of converting the cyano group to a carboxylic acid.

Materials:

  • Ethyl 5-methoxy-4-cyanopyrimidine (from Protocol 2)

  • Sodium hydroxide (or potassium hydroxide)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • pH paper or pH meter

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 5-methoxy-4-cyanopyrimidine (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 1:1 mixture).

  • Add a solution of sodium hydroxide (4.0 eq) in water.

  • Heat the reaction mixture to reflux (60-80 °C) for 12-24 hours. The reaction should be monitored by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.[1][2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 5-methoxypyrimidine-4-carboxylic acid.

Causality of Experimental Choices:

  • Aqueous Base and Heat: These conditions are necessary for the hydrolysis of the nitrile to a carboxylic acid.[2][3][4] The reaction proceeds through an amide intermediate.[5]

  • Acidification: Protonates the carboxylate salt to precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.[2]

Mechanistic Insights

The synthesis hinges on a classical pyrimidine ring formation strategy. The key cyclocondensation step is believed to proceed through a nucleophilic attack of the formamidine on the electron-deficient β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrimidine ring.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ethyl cyanoacetateTrimethyl orthoformate, Acetic anhydrideToluene110-1204-6>90 (crude)
2Ethyl 2-cyano-3-methoxyacrylateFormamidine HCl, Sodium ethoxideEthanol788-1260-75
3Ethyl 5-methoxy-4-cyanopyrimidineSodium hydroxideMethanol/Water60-8012-2485-95

Visualizations

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow Start Ethyl Cyanoacetate (Starting Nitrile) Intermediate Ethyl 2-cyano-3-methoxyacrylate Start->Intermediate Protocol 1: Condensation Pyrimidine_Nitrile Ethyl 5-methoxy-4-cyanopyrimidine Intermediate->Pyrimidine_Nitrile Protocol 2: Cyclocondensation Final_Product 5-Methoxypyrimidine-4-carboxylic Acid Pyrimidine_Nitrile->Final_Product Protocol 3: Hydrolysis

Caption: Synthetic workflow for 5-methoxypyrimidine-4-carboxylic acid.

Diagram 2: Key Cyclocondensation Reaction

Cyclocondensation_Mechanism Reactants Ethyl 2-cyano-3-methoxyacrylate + Formamidine Intermediate_Complex Nucleophilic Attack & Intramolecular Cyclization Reactants->Intermediate_Complex Base-catalyzed Aromatization Elimination of Methanol & Water Intermediate_Complex->Aromatization Product Ethyl 5-methoxy-4-cyanopyrimidine Aromatization->Product

Caption: Key steps in the pyrimidine ring formation.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental organic chemistry reactions. Each step includes clear monitoring guidelines (TLC) to allow the researcher to validate the progress and completion of the reaction before proceeding. The purification methods outlined are standard and effective for the types of compounds being synthesized. The mechanistic rationale provided for each step allows for troubleshooting and adaptation of the protocols for different substrates.

Conclusion

The synthesis of 5-methoxypyrimidine-4-carboxylic acid derivatives from nitriles is a versatile and efficient process. The detailed protocols and the underlying scientific principles provided in this guide are intended to empower researchers in their synthetic endeavors. The modularity of this synthetic route offers significant advantages for the generation of diverse libraries of pyrimidine derivatives for drug discovery and development programs.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

Introduction Welcome to the technical support center for the synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile. This molecule is a highly functionalized pyrimidine derivative, making it a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile. This molecule is a highly functionalized pyrimidine derivative, making it a valuable building block for drug discovery and medicinal chemistry professionals. The presence of multiple reactive sites—two chloro-substituents, a nitrile group, and a methoxy group—allows for diverse downstream chemical modifications.[1] However, its synthesis can be challenging, often plagued by low yields, incomplete reactions, and difficult purifications.

This guide is designed to provide researchers and production chemists with in-depth troubleshooting strategies and field-proven protocols. By understanding the causality behind common synthetic issues, you can systematically optimize your reaction conditions to improve yield, purity, and reproducibility.

Section 1: Plausible Synthetic Pathway & Key Challenges

A robust and frequently employed method for synthesizing chlorinated heterocyclic aldehydes is the Vilsmeier-Haack reaction.[2][3][4] This approach is particularly effective for converting activated hydroxy-pyrimidines into their corresponding dichloro-formyl derivatives in a single step. The resulting aldehyde can then be readily converted to the target nitrile.

The proposed two-stage synthetic workflow is as follows:

  • Stage 1: Vilsmeier-Haack Reaction: 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction simultaneously chlorinates the hydroxyl groups at the C2 and C6 positions and formylates the C4 position to yield the intermediate, 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde.

  • Stage 2: Nitrile Formation: The intermediate aldehyde is converted to the final carbonitrile product. A common method involves forming an oxime with hydroxylamine, followed by dehydration.

G cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2: Nitrile Formation Start 2,4-Dihydroxy-5- methoxypyrimidine Reagents1 POCl₃ + DMF (Vilsmeier Reagent) Start->Reagents1 Intermediate Intermediate Aldehyde: 2,6-Dichloro-5-methoxy- pyrimidine-4-carbaldehyde Reagents1->Intermediate Reagents2 1. NH₂OH·HCl 2. Dehydrating Agent Intermediate->Reagents2 FinalProduct Target Product: 2,6-Dichloro-5-methoxy- pyrimidine-4-carbonitrile Reagents2->FinalProduct

Caption: Proposed two-stage synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Vilsmeier-Haack Reaction Issues

Question 1: My reaction shows very low conversion to the aldehyde intermediate, and I've recovered most of my starting material. What went wrong?

Answer: Low conversion is a common problem often linked to the stability and reactivity of the Vilsmeier reagent. Several factors are critical:

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture. Hydrolysis not only consumes the reagent but also produces phosphoric and hydrochloric acids, which can lead to unwanted side reactions.[5] Similarly, DMF should be anhydrous.

    • Solution: Always use freshly opened or properly stored anhydrous DMF and high-purity POCl₃. Consider distilling DMF over a suitable drying agent if its quality is uncertain.

  • Vilsmeier Reagent Formation: The electrophilic chloroiminium ion (Vilsmeier reagent) is typically pre-formed by the slow addition of POCl₃ to ice-cooled DMF.[6] Adding the pyrimidine substrate before this reagent is fully formed can lead to suboptimal results.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C. Allow the mixture to stir for 20-30 minutes at this temperature before adding the starting pyrimidine.

  • Insufficient Reaction Temperature: While the initial formation of the reagent is done at low temperatures, the subsequent electrophilic substitution on the pyrimidine ring often requires heating.[7]

    • Solution: After adding the substrate to the pre-formed reagent, gradually increase the temperature to a reflux condition, typically between 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

Question 2: My mass spectrometry results show a mix of the desired dichloro-product and mono-chloro-hydroxy byproducts. How can I ensure complete chlorination?

Answer: Incomplete chlorination indicates that the hydroxyl groups have not been fully substituted. This is an equilibrium-driven process that can be pushed to completion.

  • Stoichiometry of POCl₃: The reaction requires a stoichiometric amount of POCl₃ for both the formylation and the chlorination steps. Using a slight excess is common, but a significant excess often acts as both a reagent and a solvent, driving the reaction to completion.

    • Solution: Increase the molar excess of POCl₃. Some procedures use POCl₃ as the solvent to ensure the reaction goes to completion.[9][10]

  • Reaction Time and Temperature: Chlorination can be slower than formylation. Insufficient heating time or temperature will result in incomplete conversion.

    • Solution: Increase the reflux time after the initial formylation appears complete on TLC. Ensure the reaction temperature is maintained, as a drop in temperature can stall the chlorination. A typical range is 100–120 °C.[11]

Question 3: The reaction mixture turned into a dark, tarry substance upon heating, making work-up impossible and yielding no identifiable product. What causes this decomposition?

Answer: Tar formation is typically a result of uncontrolled exothermic reactions or product degradation at high temperatures.

  • Temperature Control: The Vilsmeier-Haack reaction can be highly exothermic, especially during the addition of reagents. Uncontrolled temperature spikes can lead to polymerization and decomposition of the electron-rich pyrimidine ring.

    • Solution: Maintain strict temperature control throughout the process. Add reagents slowly and ensure efficient stirring and cooling, especially during the initial reagent mixing and substrate addition.

  • Improper Quenching: The work-up procedure is critical. Pouring the hot reaction mixture directly into water without cooling can cause a violent, uncontrolled hydrolysis of excess POCl₃, leading to localized heating and degradation.[12]

    • Solution: Cool the reaction mixture to room temperature first. Then, pour it slowly onto a large amount of crushed ice with vigorous stirring. This ensures the excess POCl₃ is hydrolyzed under controlled conditions.

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield in Vilsmeier-Haack Stage Reagent_Check Are reagents (POCl₃, DMF) anhydrous and high purity? Start->Reagent_Check Temp_Check Was Vilsmeier reagent pre-formed at 0-5 °C before substrate addition? Reagent_Check->Temp_Check Yes Sol_Reagent Use fresh/distilled anhydrous reagents. Reagent_Check->Sol_Reagent No Rxn_Temp_Check Was reaction heated to reflux (80-110 °C) after substrate addition? Temp_Check->Rxn_Temp_Check Yes Sol_Temp Pre-form reagent at 0-5 °C for 30 min before use. Temp_Check->Sol_Temp No Sol_Rxn_Temp Increase reflux time/temp. Monitor via TLC. Rxn_Temp_Check->Sol_Rxn_Temp No End Yield Improved Rxn_Temp_Check->End Yes (Proceed to check for other issues)

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack stage.

Stage 2: Nitrile Formation & Purification Issues

Question 4: The conversion of the aldehyde to the nitrile is inefficient, resulting in a mixture of products. What is a reliable method?

Answer: Converting an aldehyde to a nitrile typically involves a two-step, one-pot process: formation of an aldoxime followed by dehydration. Inefficiency often arises from incomplete oxime formation or harsh dehydration conditions.

  • Methodology: A robust method involves reacting the aldehyde with hydroxylamine hydrochloride in a solvent like ethanol or pyridine to form the oxime. Following this, a dehydrating agent (e.g., thionyl chloride, acetic anhydride, or POCl₃) is added to yield the nitrile.

    • Solution: Dissolve the aldehyde intermediate in pyridine, add hydroxylamine hydrochloride, and stir until TLC confirms the complete disappearance of the aldehyde. Cool the mixture and slowly add a dehydrating agent like POCl₃. The use of pyridine as a solvent also acts as a base to neutralize the HCl generated.

Question 5: My final product is an off-color oil or solid, and HPLC/NMR analysis shows persistent impurities. What are the best purification strategies?

Answer: The crude product can contain unreacted intermediates, partially chlorinated species, and byproducts from the chlorinating agent. A multi-step purification approach is often necessary.

  • Initial Work-up: After quenching the reaction, the product needs to be thoroughly extracted from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water and brine to remove residual acids and salts.

  • Removal of Colored Impurities: Dark colors often originate from polymeric byproducts.

    • Solution: A charcoal treatment can be effective.[12] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through a pad of celite. Be aware that excessive charcoal use can reduce your yield.[12]

  • Chromatography: Column chromatography is highly effective for separating the desired product from more polar impurities like unreacted starting material or mono-chloro intermediates.[12]

    • Solution: Use silica gel as the stationary phase. Start with a non-polar eluent system (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. Determine the optimal solvent system beforehand using TLC.

  • Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity.

    • Solution: A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[12] A mixture of hexane and ethyl acetate or light petroleum ether is often a good starting point for chlorinated pyrimidines.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of DMF and POCl₃ in the Vilsmeier-Haack reaction? A1: DMF, a substituted amide, acts as the source for the formyl group. POCl₃ is a halogenating agent that activates the amide oxygen of DMF, leading to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4] This reagent is the active species that attacks the electron-rich pyrimidine ring to introduce the formyl group.[6]

Q2: Why is it important to use high-purity starting materials and intermediates? A2: The purity of chemical intermediates is crucial for achieving predictable reactivity, minimizing unwanted side reactions, and ensuring high overall yields.[13] Impurities can interfere with the reaction, poison catalysts, or co-elute with the product, making purification difficult and reducing the quality of the final compound.

Q3: Are there alternatives to POCl₃ for the chlorination step? A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be used, sometimes in combination with POCl₃.[5][14] However, POCl₃ is often preferred for its efficacy in simultaneously acting as a chlorinating and dehydrating agent in the Vilsmeier-Haack context.

Q4: What is the best way to monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[7] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis during process development, HPLC or GC analysis of aliquots is recommended.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for experienced laboratory professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde
  • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction: Add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Conversion to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
  • Oxime Formation: Dissolve the crude aldehyde (1.0 eq) from the previous step in pyridine (5-10 volumes).

  • Add hydroxylamine hydrochloride (1.5 eq) and stir the mixture at room temperature for 2-3 hours, or until TLC shows complete conversion of the aldehyde.

  • Dehydration: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. An acidic aqueous solution will form.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash successively with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure carbonitrile.

Section 5: Summary of Reaction Parameters

ParameterStage 1: Vilsmeier-HaackStage 2: Nitrile FormationRationale & Key Considerations
Key Reagents POCl₃, DMFNH₂OH·HCl, POCl₃, PyridinePurity of reagents is paramount for high yield.[13]
Stoichiometry Excess POCl₃ (e.g., 4 eq)Excess NH₂OH·HCl (1.5 eq)Excess chlorinating agent drives chlorination to completion.
Temperature 0 °C (reagent prep), 100-110 °C (reflux)0 °C (reagent addition), RT (reaction)Strict temperature control prevents decomposition and side reactions.[7]
Reaction Time 4-6 hours3-5 hoursMonitor by TLC to determine endpoint and avoid byproduct formation.[7][8]
Work-up Quench on ice, neutralizeQuench on ice, acid/base washCareful quenching is critical for safety and preventing product degradation.[12]
Purification Column Chromatography (optional)Column Chromatography, RecrystallizationMulti-step purification is often required to achieve high purity.[12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pardeshi, A. B., & Patil, A. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2026).
  • Bhushan, B., Nayak, A., & Kamaluddin. (2019). Synthesis of purine and pyrimidine nucleobases by heating formamide at 160 °C for 48 h in the presence of manganese oxide as catalyst.
  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Google Patents. (n.d.).
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Tolba, M. S., et al. (2022).
  • Al-Sanea, M. M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Google Patents. (n.d.). Synthetic method of 4,6-dichloropyrimidine.
  • Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in SNAr Reactions at C2 vs. C6 Positions

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the regioselectivity of their SNAr reactions, specifically at the C2 and C6 positions of substituted aromatic and heteroaromatic systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SNAr reaction on a 2,6-dihalo-substituted pyridine derivative is yielding a mixture of C2 and C6 substituted products. What are the primary factors controlling this regioselectivity?

A1: Achieving high regioselectivity in SNAr reactions on systems with competing C2 and C6 positions is a common challenge. The outcome is a delicate balance of several interconnected factors:

  • Electronic Effects: The inherent electronic distribution of the aromatic ring is a primary determinant. In a typical pyridine ring, the C2/C6 and C4 positions are electron-deficient and thus activated towards nucleophilic attack, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] The presence of other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the ring can further influence the electrophilicity of the C2 and C6 carbons. For instance, an EWG at the C3 position will generally activate the adjacent C2 and C4 positions, but its influence on C6 might be less pronounced. Computational methods like Density Functional Theory (DFT) can be employed to predict the relative activation energies for nucleophilic attack at each position.[2][3]

  • Steric Hindrance: The steric environment around the C2 and C6 positions plays a crucial role. A bulky substituent at the C3 position will sterically hinder the approach of a nucleophile to the C2 position, thereby favoring substitution at the more accessible C6 position.[4] Conversely, a large nucleophile will preferentially attack the less sterically encumbered position.[5]

  • The Nature of the Nucleophile: The size and reactivity of the nucleophile are critical. As mentioned, sterically demanding nucleophiles will favor the less hindered position.[6] The "hardness" or "softness" of the nucleophile can also play a role in some systems.

  • Leaving Group Ability: In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I.[7] This is because the rate-determining step is usually the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic.[8] If your substrate has different leaving groups at C2 and C6, this will be a major factor in determining the site of substitution.

  • Reaction Conditions: Temperature and solvent can significantly impact regioselectivity. Higher temperatures can sometimes overcome small activation energy differences, leading to a loss of selectivity. The choice of solvent can influence the solvation of the transition state and the nucleophile, thereby altering the relative rates of attack at the two positions.[9]

Q2: I want to selectively favor substitution at the C2 position over the C6 position on my 3-substituted 2,6-dichloropyridine. What strategies can I employ?

A2: To favor the more sterically hindered C2 position, you need to manipulate the reaction conditions to override the steric bias. Here are some field-proven strategies:

  • Utilize a Small, Highly Reactive Nucleophile: A small nucleophile, such as ammonia, a primary amine, or a small alkoxide, will be less affected by steric hindrance at the C2 position.[6]

  • Chelation Control: If your C3 substituent has a coordinating group (e.g., -CONH₂, -OH, -CO₂R), you can use a metal counter-ion (e.g., Li⁺, Mg²⁺) to promote a cyclic transition state that directs the nucleophile to the C2 position.[9] For example, using a lithium alkoxide in a non-polar, aprotic solvent can favor ortho-selectivity through the formation of a six-membered cyclic transition state.[9]

  • Optimize the Solvent: Non-polar, aprotic solvents with low hydrogen bond basicity have been shown to favor substitution at the position ortho to a directing group.[9] This is because these solvents do not compete for coordination with the metal counter-ion, allowing for effective chelation control.

  • Directed SNAr (dSNAr): In specific cases, such as with ortho-iodobenzamides, the presence of a directing group can lead to highly selective ortho-substitution, even without a strong electron-withdrawing group on the arene.[10]

Q3: My SNAr reaction is not proceeding to completion, and I'm observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

A3: Low conversion in SNAr reactions is a frequent issue that can often be resolved by systematically evaluating the following parameters:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient for the reaction to proceed at a reasonable rate. Ensure you have strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[11] If activation is insufficient, you may need to consider a more electron-deficient substrate.

  • Poor Leaving Group: While fluorine is generally the best leaving group for SNAr, if you are using a chloro, bromo, or iodo substrate, the reaction may be sluggish.[7] If possible, switching to a fluoro-analogue can dramatically increase the reaction rate.[8]

  • Weak Nucleophile: The nucleophile might not be strong enough to attack the aromatic ring. For example, an alcohol is a much weaker nucleophile than its corresponding alkoxide. Using a base (e.g., NaH, KOtBu) to deprotonate the nucleophile in situ can significantly enhance its reactivity.[12]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[12] Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[12]

  • Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature while monitoring the progress by TLC or LC-MS is a standard approach to improve the rate and yield.[12]

Visualizing the Fundamentals

Mechanism and Influencing Factors

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation cluster_factors Key Influencing Factors A Aryl Halide (Ar-X) C Meisenheimer Complex (Resonance Stabilized) A->C + Nu⁻ (slow) B Nucleophile (Nu⁻) B->C D Substituted Product (Ar-Nu) C->D - X⁻ (fast) E Leaving Group (X⁻) F1 Electronic Effects (EWG/EDG) F1->C F2 Steric Hindrance F2->C F3 Leaving Group (F > Cl > Br > I) F3->C F4 Nucleophile (Strength & Size) F4->C F5 Solvent (Polar Aprotic) F5->C F6 Temperature F6->C

Caption: The SNAr mechanism and key factors influencing regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Poor C2/C6 Regioselectivity Observed Q1 Is the desired isomer sterically hindered? Start->Q1 A1_Yes Use a smaller nucleophile. Decrease reaction temperature. Q1->A1_Yes Yes A1_No Is the desired isomer electronically favored? Q1->A1_No No End Optimized Regioselectivity A1_Yes->End A2_Yes Use a bulkier nucleophile to block the undesired position. A1_No->A2_Yes Yes A2_No Consider chelation control if a directing group is present. A1_No->A2_No No A2_Yes->End A2_No->End

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Data-Driven Optimization

Table 1: Relative Reactivity of Leaving Groups in SNAr
Leaving Group (X in Ar-X)Relative RateRationale for Reactivity
-F~300-1000High electronegativity polarizes the C-X bond, increasing the carbon's electrophilicity.[8]
-Cl1Baseline for comparison.
-Br~0.8Similar reactivity to chloro derivatives.
-I~0.4Weaker C-I bond polarization makes the carbon less electrophilic.
-NO₂VariableCan be an excellent leaving group, but reactivity is highly substrate-dependent.

Note: Relative rates are approximate and can vary significantly with substrate, nucleophile, and reaction conditions.

Table 2: Effect of Solvent on a Typical SNAr Reaction Rate
SolventDielectric Constant (ε)Solvent TypeRelative Rate
Methanol33Polar Protic1
Acetonitrile38Polar Aprotic~50
DMF37Polar Aprotic~1000
DMSO47Polar Aprotic~2500

Data is generalized for the reaction of a halo-nitroaromatic with an amine nucleophile.[12]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of a di-substituted halo-pyridine with a primary or secondary amine.

Materials:

  • 2,6-Dichloropyridine derivative (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2,6-dichloropyridine derivative (1.0 eq) and the base (2.0 eq).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).

  • Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Jorner, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Murray, P. M., et al. (2016). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Organic & Biomolecular Chemistry. [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling. [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ACS Publications. [Link]

  • Guan, Y., et al. (2023). (PDF) SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]

  • Mishra, A. (n.d.). Advanced SNAr Reaction Guide. Scribd. [Link]

  • Yap, M. C., et al. (2010). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Algera, R. F., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]

  • Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Nebra, N., et al. (2020). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Senge, M. O., & Shaker, Y. M. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Gemo, A., et al. (2021). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. ResearchGate. [Link]

  • Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]

  • Jorner, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • Yap, M. C., et al. (2010). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. [Link]

  • Kappe, C. O., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • Senge, M. O., & Shaker, Y. M. (2025). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]

  • Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Bickelhaupt, F. M., & van der Lubbe, S. C. C. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). differences between SNAr & SN2 reactions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. YouTube. [Link]

  • Organic Chemistry. (n.d.). Strong nucleophiles you need to know [with study guide & chart]. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactivity in 2,6-Dichloropyrimidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloropyrimidine derivatives. This guide is designed to provide in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloropyrimidine derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the reactivity of these versatile compounds, with a particular focus on the challenges associated with the C2-chlorine atom. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic routes.

Troubleshooting Guide: Low Reactivity of the C2-Chlorine

This section addresses specific issues you might encounter when the chlorine atom at the C2 position of a 2,6-dichloropyrimidine derivative exhibits lower than expected reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Question: My nucleophilic substitution at the C2-position is sluggish or failing, while the C6-position reacts as expected. What are the primary causes and how can I resolve this?

Answer:

This is a common challenge that often stems from a combination of electronic and steric factors inherent to the pyrimidine ring system. Generally, the C4 and C6 positions on a pyrimidine ring are more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms.[1][2][3] However, when you are specifically targeting the C2 position and observing low reactivity, consider the following factors and troubleshooting steps:

1. Electronic Effects and LUMO Distribution:

  • The "Why": The regioselectivity of SNAr reactions on dichloropyrimidines is largely governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[4] In many 2,4- and 2,6-dichloropyrimidines, the LUMO has a larger coefficient at the C4/C6 positions, making them more electrophilic and thus more reactive towards nucleophiles.[5][6]

  • Troubleshooting:

    • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can significantly alter the LUMO distribution.

      • Electron-Donating Groups (EDGs) at the C4 or C6 positions can sometimes enhance the reactivity of the C2 position.

      • Electron-Withdrawing Groups (EWGs) at the C5 position generally enhance the reactivity at C4 and C6, potentially making the C2 position even less reactive in comparison.[5]

    • Computational Analysis: If available, performing a quick Density Functional Theory (DFT) calculation to visualize the LUMO of your specific derivative can provide valuable insight into the most electrophilic sites.[4]

2. Steric Hindrance:

  • The "Why": The C2 position is flanked by two nitrogen atoms, which can create a more sterically congested environment for an incoming nucleophile compared to the C6 position.[6] This effect is amplified if you have bulky substituents at adjacent positions or are using a sterically demanding nucleophile.

  • Troubleshooting:

    • Nucleophile Size: If possible, switch to a smaller, less sterically hindered nucleophile.

    • Substrate Modification: If your synthetic route allows, consider if a less bulky protecting group or substituent could be used on the pyrimidine ring.

3. Reaction Conditions:

  • The "Why": Overcoming a higher activation energy barrier for C2 substitution often requires more forcing reaction conditions.

  • Troubleshooting Protocol:

    ParameterStandard ConditionsFor Sluggish C2-SubstitutionRationale
    Temperature Room temperature to 80 °C100 °C to 150 °C (in a suitable high-boiling solvent)Provides the necessary energy to overcome the activation barrier.
    Base K₂CO₃, Et₃NNaH, LiHMDS, NaOtBuStronger, non-nucleophilic bases can more effectively deprotonate the nucleophile, increasing its reactivity.
    Solvent THF, CH₃CNDMF, DMAc, NMP, DioxanePolar aprotic solvents can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.
    Catalysis Often not requiredPalladium catalysts (for specific cross-coupling reactions)Can facilitate reactions that are difficult to achieve under standard SNAr conditions.[3]

Experimental Workflow for Optimizing C2-Substitution:

G start Low C2 Reactivity Observed temp Increase Reaction Temperature (e.g., 100-140 °C) start->temp base Switch to a Stronger Base (e.g., NaH, LiHMDS) temp->base If still sluggish success Successful C2-Substitution temp->success Reaction proceeds solvent Change to a High-Boiling Polar Aprotic Solvent (e.g., DMF, DMAc) base->solvent If still sluggish base->success Reaction proceeds nucleophile Consider a Less Sterically Hindered Nucleophile solvent->nucleophile If still sluggish solvent->success Reaction proceeds nucleophile->success Reaction proceeds failure Re-evaluate Synthetic Route nucleophile->failure If no improvement

Caption: Troubleshooting workflow for low C2-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens on a pyrimidine ring?

The general order of reactivity for halogens in nucleophilic aromatic substitution reactions on a pyrimidine ring is C4(6) > C2 » C5.[3] The higher reactivity of the C4 and C6 positions is attributed to the greater electron deficiency at these positions, as influenced by the ring nitrogens.[2]

Q2: Can I invert the typical C6 vs. C2 selectivity?

Yes, under certain circumstances. The regioselectivity can be influenced by:

  • Substituents: Electron-donating groups (EDGs) at the C6 position can make the C2 position more favorable for nucleophilic attack.[4][7]

  • Nucleophile Choice: Some nucleophiles exhibit an inherent preference for the C2 position. For instance, tertiary amines have been shown to selectively react at the C2 position in the presence of an electron-withdrawing group at C5.[5][8]

  • Catalysis: The use of specific palladium catalysts can alter the conventional site selectivity in cross-coupling reactions.[8][9]

Q3: My reaction is producing a mixture of C2 and C6 substituted products. How can I improve the selectivity?

Achieving high selectivity can be challenging when the electronic and steric differentiation between the two positions is minimal. To improve selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product and can enhance selectivity.

  • Control Stoichiometry: Carefully controlling the stoichiometry of your nucleophile (using 1.0 equivalent or a slight excess) can help minimize di-substitution or reactions at less favorable positions.[5]

  • Choice of Base: For amination reactions, using a strong, non-nucleophilic base like LiHMDS in conjunction with a palladium catalyst has been shown to afford high regioselectivity for C4/C6 substitution.[3] A similar approach may be adaptable for C2 selectivity depending on the substrate.

Q4: Are there any "activating" or "deactivating" groups I should be aware of on the pyrimidine ring?

Yes, the nature of other substituents plays a crucial role:

  • Activating Groups (for SNAr): Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) generally increase the rate of nucleophilic substitution by stabilizing the negative charge in the Meisenheimer intermediate. An EWG at the C5 position strongly activates the C4 and C6 positions.

  • Deactivating Groups (for SNAr): Electron-donating groups (e.g., -NH₂, -OR, -CH₃) can decrease the rate of nucleophilic substitution by destabilizing the Meisenheimer intermediate. However, as mentioned earlier, an EDG at C6 can direct substitution to the C2 position.[4][7]

Logical Relationship of Influencing Factors:

G C2_Reactivity C2-Chlorine Reactivity Electronics Electronic Effects (LUMO Distribution) Electronics->C2_Reactivity Sterics Steric Hindrance Sterics->C2_Reactivity Conditions Reaction Conditions Conditions->C2_Reactivity sub_ewg C5-EWG sub_ewg->Electronics sub_edg C6-EDG sub_edg->Electronics nucleophile Nucleophile (Size, Type) nucleophile->Sterics temp_base Temperature & Base temp_base->Conditions

Sources

Troubleshooting

Controlling side reactions during the cyanation of dichloropyrimidines

Welcome to the technical support center for the cyanation of dichloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and addres...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of dichloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of cyanopyrimidines. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally design robust reaction protocols.

Core Concepts: Understanding the Reaction Landscape

The cyanation of dichloropyrimidines is a powerful transformation for introducing a versatile nitrile handle, which serves as a precursor to amines, carboxylic acids, and tetrazoles. However, the reaction is fraught with potential side reactions. Success hinges on understanding the delicate interplay between the substrate's electronics, the choice of catalyst, and the reaction conditions.

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2] This inherent reactivity is the primary hurdle to overcome when C2 selectivity is desired.

G cluster_main Cyanation of 2,4-Dichloropyrimidine cluster_regio Regioselectivity Challenge Start 2,4-Dichloropyrimidine + Cyanide Source Desired Desired Monocyanation Start->Desired Controlled Conditions Side2 Hydrolysis Start->Side2 Trace H2O Base Side3 Ring Opening Start->Side3 Harsh Nucleophile High Temp. Side1 Di-cyanation Desired->Side1 Excess CN- High Temp. C4 4-Chloro-2-cyanopyrimidine Desired->C4 Thermodynamically Favored C2 2-Chloro-4-cyanopyrimidine Desired->C2 Catalyst/Ligand Control

Caption: Key reaction pathways in the cyanation of 2,4-dichloropyrimidine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Poor or Incorrect Regioselectivity

Question: My cyanation of 2,4-dichloropyrimidine is producing a mixture of the 2-cyano and 4-cyano isomers, or it is selectively forming the C4-isomer when I want the C2-isomer. How can I control the regioselectivity?

Plausible Causes & Solutions:

This is the most common challenge. As noted, SNAr reactions and most standard palladium-catalyzed cross-couplings on unsubstituted 2,4-dichloropyrimidines preferentially occur at the C4 position.[1][3] Achieving C2 selectivity requires overriding this inherent electronic preference.

  • For C4-Selectivity (Enhancing the Natural Preference):

    • Mechanism: Standard SNAr or palladium-catalyzed cross-coupling. The C4 position is more electron-deficient.

    • Actionable Advice: Use standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). These systems typically provide high C4 selectivity. If selectivity is still an issue, ensure the reaction is run at the lowest effective temperature to favor the kinetic product.

  • For C2-Selectivity (Inverting the Natural Preference):

    • Mechanism: This requires a catalyst system that can differentiate between the two chlorine atoms, often through steric interactions.

    • Actionable Advice: The choice of ligand on the palladium catalyst is critical. It has been demonstrated that using palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling.[3] Similarly, in SNAr aminations, the use of specific nucleophiles like tertiary amines has been shown to favor C2 substitution.[4][5] While this is for amination, the principle of using tailored reagents to invert selectivity is key. For cyanation, exploring catalyst systems with bulky, electron-rich ligands is the most promising approach.

    • Substituent Effects: The regioselectivity is highly sensitive to other substituents on the pyrimidine ring. Electron-donating groups at the C6 position can activate the C2 position for nucleophilic attack, leading to C2-selective reactions.[2] Conversely, electron-withdrawing groups at C5 strongly favor C4 substitution.[4]

Problem 2: Formation of Di-cyanated Product

Question: I am observing a significant amount of the di-cyanated pyrimidine byproduct, which is reducing the yield of my desired mono-cyanated product. How can I stop the second substitution?

Plausible Causes & Solutions:

The formation of a di-substituted product occurs when the mono-cyanated product reacts further with the cyanide source.

  • Stoichiometry: The most straightforward cause is an excess of the cyanating agent.

    • Actionable Advice: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of your cyanide source. Running the reaction with a slight excess of the dichloropyrimidine can also help suppress the second substitution, though this requires a subsequent purification step to remove unreacted starting material.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide the necessary energy to overcome the deactivation caused by the first cyano group and drive the second substitution.

    • Actionable Advice: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-cyanated product is at its maximum concentration, quench the reaction immediately. If di-cyanation is still an issue, try reducing the reaction temperature.

Problem 3: Hydrolysis of Dichloropyrimidine

Question: My reaction is consuming the starting material, but I am isolating significant quantities of a mono-chloro-mono-hydroxypyrimidine byproduct instead of my cyanated product. What is causing this hydrolysis?

Plausible Causes & Solutions:

Hydrolysis is a competing nucleophilic substitution reaction where water acts as the nucleophile. The pyrimidine ring's electron-deficient nature makes it susceptible to this, especially under basic conditions.

  • Water in Reagents/Solvents: The primary cause is the presence of water. Many cyanide salts are hygroscopic, and common solvents can contain trace amounts of water.

    • Actionable Advice:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Dry Reagents: Dry the cyanide salt (e.g., KCN, NaCN) in a vacuum oven before use. For moisture-sensitive cyanating agents like Trimethylsilyl cyanide (TMSCN), handle them under an inert atmosphere (Nitrogen or Argon).

      • Inert Atmosphere: Run the entire reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Cyanating Agent: Some cyanide sources are more prone to hydrolysis issues.

    • Actionable Advice: Consider using zinc cyanide (Zn(CN)₂). It is generally less basic and less hygroscopic than alkali metal cyanides, often leading to cleaner reactions with less hydrolysis.[6]

Problem 4: Low or No Conversion

Question: My reaction is not proceeding, or the conversion is very low even after extended periods. What factors should I investigate?

Plausible Causes & Solutions:

Low or no conversion can stem from issues with the catalyst, reagents, or general reaction conditions.

  • Catalyst Deactivation: Palladium catalysts can be deactivated by an excess of cyanide ions, which can coordinate strongly to the metal center and inhibit the catalytic cycle.[6]

    • Actionable Advice: Avoid a large excess of the cyanide source. If using an alkali metal cyanide, consider a slow-addition strategy. Alternatively, using Zn(CN)₂ can mitigate this issue as the cyanide is released more slowly into the reaction medium.

  • Inactive Catalyst: The palladium precatalyst may not have been properly activated to the active Pd(0) species.

    • Actionable Advice: Ensure your reaction conditions are suitable for the chosen precatalyst. Check the literature for specific activation procedures if necessary. Confirm the quality and age of your catalyst.

  • Insufficient Temperature: The reaction may have too high of an activation energy to proceed at the temperature you are using.

    • Actionable Advice: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Microwave heating can sometimes be effective for driving sluggish reactions, often with reduced reaction times.[7]

Problem 5: Suspected Ring-Opening

Question: I am observing a complex mixture of unidentifiable, often colored, byproducts and a significant loss of mass balance. Could the pyrimidine ring be opening?

Plausible Causes & Solutions:

While less common than other side reactions, the pyrimidine ring can undergo cleavage under certain conditions, particularly with highly reactive nucleophiles or at elevated temperatures. The initial nucleophilic attack, often at the C6 position, can lead to a ring-opening cascade.[8][9]

  • Harsh Reaction Conditions: The use of very strong bases or nucleophiles in combination with high temperatures can promote ring degradation pathways.

    • Actionable Advice:

      • Reduce Temperature: This is the most effective first step to prevent degradation.

      • Use a Milder Cyanide Source: Transition from NaCN/KCN to Zn(CN)₂ or K₄[Fe(CN)₆].

      • Avoid Excessively Strong Bases: If a base is required, use a non-nucleophilic base like Cs₂CO₃ or K₂CO₃ rather than stronger options.

Caption: A general troubleshooting workflow for cyanation reactions.

Data & Reference Tables

Table 1: Comparison of Common Cyanating Agents

Cyanating AgentFormulaTypical UseProsCons
Sodium CyanideNaCNSNAr, Pd-catalyzedHigh reactivity, low costHighly toxic, hygroscopic, basic (can cause hydrolysis)
Potassium CyanideKCNSNAr, Pd-catalyzedHigh reactivity, low costHighly toxic, hygroscopic, basic (can cause hydrolysis)
Zinc CyanideZn(CN)₂Pd-catalyzedLess toxic, less basic, less hygroscopic, avoids catalyst inhibition[6]More expensive, slower reactivity
Trimethylsilyl cyanideTMSCNLewis-acid catalyzedGood for sensitive substrates, soluble in organic solventsHighly toxic, moisture sensitive, expensive
Potassium FerricyanideK₄[Fe(CN)₆]Pd-catalyzedLow toxicity, stable solid[6]Requires specific catalytic conditions, can be slower

Table 2: General Guide for Controlling Regioselectivity in 2,4-Dichloropyrimidine Cyanation

Desired ProductRecommended ApproachKey Ligand/ReagentRationale
4-Cyano-2-chloropyrimidine Standard Pd-catalyzed Cross-CouplingPPh₃, dppfFollows the inherent electronic preference of the C4 position being more electrophilic.[1]
2-Cyano-4-chloropyrimidine Catalyst-Controlled Cross-CouplingBulky NHC Ligands (e.g., IPr, SPr)Steric bulk of the ligand is thought to direct the catalyst to the less-hindered C2 position, overriding electronic factors.[3]

Experimental Protocol: C4-Selective Cyanation of 2,4-Dichloropyrimidine

This protocol describes a standard, C4-selective palladium-catalyzed cyanation using zinc cyanide. It is a robust starting point that minimizes hydrolysis and catalyst deactivation issues.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv.)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv., provides 1.2 equiv. of CN⁻)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 equiv.)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine, zinc cyanide, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Be aware that the aqueous washes will contain cyanide and must be treated with bleach or another suitable oxidizing agent before disposal.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the desired 4-cyano-2-chloropyrimidine.

References

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Ma, J., & Wang, Z. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(35), 20858–20875. Retrieved from [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Gagnon, D., Du, H., & Piccirilli, J. A. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 18(15), 3794–3797. Retrieved from [Link]

  • Gagnon, D., Du, H., & Piccirilli, J. A. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

  • Gakhar, G., & Schmalz, H.-G. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 333–344. Retrieved from [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Retrieved from [Link]

  • Liu, W., & Zhang, X. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(10), 9479–9484. Retrieved from [Link]

  • El-Sayed, N. N. E. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

  • Uhlenbruck, B., Josephitis, C. M., de Lescure, L., & McNally, A. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 629(8011), 349–355. Retrieved from [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 589-596. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance from 5-Methoxy Groups in Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges posed by the 5-methoxy group in common cross-coupling reactions. The steric and electronic properties of this substituent can often lead to low yields and incomplete conversions, but with the right strategic approach, these hurdles can be overcome.

Section 1: The Root Cause: Understanding Methoxy Group Effects
Q: Why is a methoxy group, especially at the 5-position of a substituted ring, problematic in coupling reactions?

A: The challenge presented by a 5-methoxy group is twofold, involving a combination of steric and electronic factors that can impede standard cross-coupling protocols.

  • Steric Hindrance: The primary issue is steric bulk. In many common scaffolds, the "5-methoxy" designation places the -OCH₃ group directly adjacent (ortho) to a site of reaction (e.g., a halide in a 2-halo-5-methoxypyridine). This bulky group physically obstructs the approach of the large, ligand-coordinated metal catalyst (typically Palladium or Nickel) to the reactive C-X bond for the crucial oxidative addition step.[1] This hindrance can also inhibit the subsequent transmetalation and reductive elimination steps in the catalytic cycle.

  • Electronic Effects: The methoxy group is strongly electron-donating through resonance. When attached to an aryl ring, it increases the electron density on the aromatic system. For aryl halides, this increased electron density makes the carbon-halide bond less electrophilic and therefore less susceptible to oxidative addition by the electron-rich metal(0) catalyst, slowing down the first and often rate-limiting step of the catalytic cycle.[2]

These combined effects necessitate the use of highly active catalyst systems and carefully optimized conditions that are often not required for less substituted or electron-deficient substrates.

Diagram: Visualizing Steric Hindrance

Caption: Steric clash between the bulky catalyst and the ortho-methoxy group.

Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 5-methoxyaryl bromide has stalled. What is the first parameter I should change?

A: The ligand. Standard, less bulky phosphine ligands like PPh₃ are often ineffective for sterically hindered substrates. Your first and most impactful change should be to switch to a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] These ligands promote the formation of a highly active, monoligated Pd(0) species that is crucial for the oxidative addition to hindered and electron-rich aryl halides.

Q2: I'm performing a Buchwald-Hartwig amination with 5-methoxyaniline. Why is a strong base like sodium tert-butoxide necessary?

A: The Buchwald-Hartwig amination involves the deprotonation of the amine to form an amide, which then coordinates to the palladium center.[5] 5-Methoxyaniline is a relatively weak acid. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to efficiently deprotonate the amine and drive the catalytic cycle forward. Weaker inorganic bases like K₂CO₃ are often insufficient for this transformation, especially with electron-rich anilines.[6]

Q3: Does increasing the reaction temperature always improve the yield for these challenging couplings?

A: Not always. While higher temperatures can provide the necessary activation energy to overcome steric barriers, they can also lead to catalyst decomposition (e.g., formation of palladium black) or substrate degradation.[7] It is often a delicate balance. If you observe decomposition at high temperatures, it is better to switch to a more active catalyst system (ligand/precatalyst) that can operate effectively at a lower temperature.

Q4: Should the methoxy-substituted partner be the halide or the boronic acid in a Suzuki coupling?

A: This is a key strategic choice. If your 5-methoxyaryl halide is unreactive, consider reversing the roles. Synthesize the 5-methoxyaryl boronic acid and couple it with the halide partner. Aryl boronic acids are often less sensitive to the electronic effects of the methoxy group during the transmetalation step than aryl halides are during the oxidative addition step.[8]

Section 3: Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for the most common coupling reactions where the 5-methoxy group presents a challenge.

3.1 Suzuki-Miyaura Coupling

Common Problem: Low or no yield when coupling a sterically hindered substrate like 2-bromo-5-methoxytoluene with an arylboronic acid.

Troubleshooting Workflow:

  • Ligand Upgrade (Highest Impact): Move from simple triarylphosphines to state-of-the-art ligands.

  • Base and Solvent Optimization: Ensure the base is strong enough and the solvent is appropriate.

  • Check Reagent Quality: Boronic acids can degrade over time.

  • Adjust Thermal Conditions: Carefully increase the temperature.

Table 1: Ligand Selection Guide for Hindered Suzuki Couplings

Ligand TypeExample(s)Key Advantages for Hindered SubstratesTypical Conditions
Standard Phosphines PPh₃Inexpensive, readily available.Often fails or gives low yields.
Bulky Biarylphosphines SPhos, XPhos, RuPhosExcellent for promoting oxidative addition and reductive elimination. High turnover numbers.[4][6]Pd(OAc)₂, K₃PO₄, Dioxane/H₂O, 80-110 °C
N-Heterocyclic Carbenes IPr, IMes (often in PEPPSI precatalysts)Strong σ-donors, form very stable Pd complexes. Can enable room-temperature couplings.[3][9]PEPPSI-IPr, K₂CO₃, Toluene, 60-100 °C
Specialized Ligands AntPhosParticularly effective for challenging aryl-alkyl couplings that are prone to β-hydride elimination.[10]Pd(OAc)₂, K₃PO₄, Toluene, 110 °C
3.2 Buchwald-Hartwig Amination

Common Problem: Incomplete conversion in the coupling of 5-methoxyaniline with an aryl chloride.

Troubleshooting Workflow:

  • Select the Right Ligand Generation: The "generation" of the Buchwald-Hartwig ligand is critical.

  • Use a Strong, Soluble Base: The base is often the key to success.

  • Solvent Choice: Aprotic, non-polar to moderately polar solvents are preferred.

  • Consider a Pre-catalyst: Using a well-defined palladacycle precatalyst can improve reproducibility.

Table 2: Base and Ligand Combinations for Hindered Aminations

LigandRecommended Base(s)Common Solvent(s)Notes
XPhos NaOt-Bu, LHMDSToluene, DioxaneA general, robust ligand for a wide range of amines and aryl halides.[6]
BrettPhos K₃PO₄, Cs₂CO₃t-BuOH, TolueneExcellent for coupling primary amines and ammonia surrogates.[6]
RuPhos K₃PO₄, K₂CO₃Dioxane, TolueneEffective for hindered secondary amines and some heterocyclic amines.[6]
Section 4: Advanced Strategies & Visual Workflow
When should I consider switching from Palladium to Nickel catalysis?

Consider a Nickel-based system when:

  • You are coupling C-O electrophiles (e.g., aryl ethers), where Nickel excels.[11]

  • You are seeking alternative reactivity or cost reduction for large-scale synthesis.[12]

  • Palladium-based systems have failed despite extensive optimization. Ligand development for Nickel is a distinct field, and ligands designed for Palladium may not be effective.[13][14]

Diagram: Troubleshooting Workflow for a Failing Coupling Reaction

start Reaction Fails (Low Yield / No Conversion) q1 Is your ligand a bulky, electron-rich phosphine or NHC? start->q1 upgrade_ligand Upgrade Ligand: - SPhos, XPhos - PEPPSI-IPr q1->upgrade_ligand No q2 Is the base strong enough? (e.g., K3PO4, NaOtBu) q1->q2 Yes upgrade_ligand->q2 upgrade_base Switch to a stronger base: - Suzuki: K3PO4, Cs2CO3 - B-H: NaOtBu, LHMDS q2->upgrade_base No q3 Have you tried higher temperatures or a different solvent? q2->q3 Yes upgrade_base->q3 optimize_cond Screen Solvents (Toluene, Dioxane) & Increase Temp (80 -> 110 °C) q3->optimize_cond No advanced Consider Advanced Strategies: - Switch to Ni Catalysis - Reverse Coupling Partners - Check Reagent Purity q3->advanced Yes optimize_cond->advanced success Reaction Successful advanced->success

Caption: A decision-making workflow for troubleshooting sterically hindered couplings.

Section 5: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered 5-Methoxyaryl Bromide

This protocol is designed for the coupling of 2-bromo-5-methoxyanisole with phenylboronic acid, a challenging transformation due to steric hindrance and electronic deactivation.

  • Reagents:

    • 2-bromo-5-methoxyanisole (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄, 3.0 eq)

    • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

    • Add 2-bromo-5-methoxyanisole and phenylboronic acid to the flask under the inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination of 5-Methoxyaniline

This protocol describes the coupling of 5-methoxyaniline with the sterically hindered 2-chlorotoluene.

  • Reagents:

    • 2-chlorotoluene (1.0 eq)

    • 5-methoxyaniline (1.2 eq)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • Important: Perform base addition in a glovebox, as NaOt-Bu is highly hygroscopic.

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial or flask.

    • Add 5-methoxyaniline and 2-chlorotoluene, followed by anhydrous toluene.

    • Seal the vessel tightly and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor progress by LC-MS.

    • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

References
  • Doyle, A. G. et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.

  • Glorius, F. et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition.

  • Wikipedia. Heck reaction.

  • Shen, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

  • Wang, X. et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.

  • MacMillan, D. W. C. et al. (2016). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications.

  • Kappe, C. O. et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.

  • Doyle, A. G. et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry.

  • Suzuki, A. et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.

  • Various Authors. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA.

  • Various Authors. (2020). Advances in Cross-Coupling Reactions. Molecules.

  • Fu, G. C. et al. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.

  • Organ, M. G. et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. NIH Public Access.

  • Denmark, S. E. et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.

  • Various Authors. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega.

  • Beletskaya, I. P. & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts.

  • MacMillan, D. W. C. et al. (2016). On the role of additives in alkyl-alkyl Negishi cross-couplings. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Martin, R. & Chatani, N. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access.

  • Ben Salem, R. et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie.

  • Lepore, S. D. & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. The Journal of Organic Chemistry.

  • MilliporeSigma. Cross-Coupling Reactions Guide.

  • Buchwald, S. L. & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia.

  • Lepore, S. D. & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal.

  • BenchChem. Impact of solvent on Methoxyacetylene reactivity and selectivity.

  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methoxyphenol.

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Reference Data & Comparative Studies

Validation

Decoding Dichloropyrimidines: A Comparative Guide to Unraveling Chlorine Isotope Patterns in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and chemical synthesis, pyrimidine derivatives stand as a cornerstone, forming the backbone of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, pyrimidine derivatives stand as a cornerstone, forming the backbone of numerous therapeutic agents. Among these, dichloropyrimidines are critical intermediates, yet their analysis presents a unique challenge due to the isotopic nature of chlorine. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of mass spectrometry techniques for the identification and characterization of dichloropyrimidine derivatives, with a focus on deciphering their tell-tale chlorine isotope patterns. We will move beyond a simple recitation of protocols to explain the "why" behind the "how," ensuring a robust understanding of the analytical choices you make in the laboratory.

The Chlorine Isotope Enigma: Nature's Signature in Your Mass Spectrum

Chlorine, a common substituent in drug candidates, exists naturally as two stable isotopes: ³⁵Cl and ³⁷Cl. Their natural abundances are approximately 75.8% and 24.2%, respectively, creating a roughly 3:1 ratio.[1][2] This isotopic distribution is the key to identifying chlorinated compounds in mass spectrometry.

When a molecule containing a single chlorine atom is analyzed, the mass spectrum will exhibit two characteristic peaks for the molecular ion: the 'M' peak, corresponding to the molecule with ³⁵Cl, and the 'M+2' peak, for the molecule with ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M peak, mirroring the natural isotopic abundance.

For a dichloropyrimidine derivative, the pattern becomes more complex and even more informative. Three molecular ion peaks will be observed:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks, based on the statistical probability of each isotopic combination, is approximately 9:6:1 . This distinctive cluster of peaks is a definitive signature for a molecule containing two chlorine atoms.

Choosing Your Weapon: A Comparative Analysis of GC-MS and LC-MS

The two primary workhorses for the analysis of small molecules in the pharmaceutical industry are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question at hand.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Dichloropyrimidines, being relatively small and non-polar, are often amenable to GC-MS analysis.

Why choose GC-MS?

  • Excellent Separation: The gas chromatograph provides high-resolution separation of isomers and impurities, which is crucial when dealing with different dichloropyrimidine derivatives.

  • Reproducible Fragmentation: Electron Ionization (EI), the most common ionization technique in GC-MS, imparts high energy to the analyte molecules, leading to extensive and highly reproducible fragmentation patterns.[4] This creates a detailed "fingerprint" of the molecule, aiding in structural elucidation and library matching.

  • Established Libraries: Extensive mass spectral libraries (like the NIST library) are available for EI-MS, which can aid in the rapid identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS is the go-to technique for a broader range of compounds, including those that are non-volatile or thermally labile.[3] For more complex or derivatized dichloropyrimidines, LC-MS is often the superior choice.

Why choose LC-MS?

  • Broader Applicability: LC-MS can handle a wider range of compound polarities and molecular weights without the need for derivatization.[3]

  • Softer Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" ionization methods, meaning they are less likely to cause extensive fragmentation.[5] This is advantageous when the primary goal is to observe the intact molecular ion and its isotope pattern.

  • Higher Sensitivity for Certain Compounds: For many pharmaceutical compounds, LC-MS/MS can offer superior sensitivity and selectivity.

Head-to-Head Comparison: Experimental Data

To provide a tangible comparison, let's consider the trace level quantification of a dichloropyrimidine impurity, 2,5-diamino-4,6-dichloro pyrimidine, in Abacavir Sulfate, as demonstrated in a study that developed and validated both LC-MS/MS and GC-MS methods.[6]

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 1.3 ppm1.1 ppm
Limit of Detection (LOD) 0.4 ppm0.4 ppm
Sample Preparation Simple dissolutionDerivatization may be required for less volatile derivatives
Ionization ESI (soft)EI (hard)
Fragmentation Controlled (MS/MS)Extensive

This data highlights that for this specific dichloropyrimidine derivative, both techniques can achieve comparable sensitivity at the parts-per-million level. The choice, therefore, may hinge on other factors such as the complexity of the sample matrix, the need for detailed fragmentation for structural confirmation (favoring GC-MS), or the desire to analyze a wider range of related compounds without derivatization (favoring LC-MS).

Experimental Walkthrough: A Practical Protocol for GC-MS Analysis

The following is a representative, step-by-step protocol for the analysis of a dichloropyrimidine derivative using GC-MS. The rationale behind each step is provided to illustrate the principles of a self-validating system.

Objective: To identify and characterize a dichloropyrimidine derivative and confirm the presence of two chlorine atoms via its isotopic pattern.

1. Sample Preparation:

  • Step 1.1: Dissolution. Accurately weigh and dissolve the dichloropyrimidine derivative in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

    • Rationale: A volatile solvent is essential for efficient vaporization in the GC inlet. Accurate concentration is critical for quantitative analysis and to avoid detector saturation.

  • Step 1.2: Internal Standard (Optional but Recommended). For quantitative analysis, add a known concentration of an internal standard (a non-interfering compound with similar chemical properties).

    • Rationale: An internal standard corrects for variations in injection volume and instrument response, leading to more accurate and precise quantification.

2. GC-MS Instrumentation and Conditions:

  • Step 2.1: Gas Chromatograph.

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

      • Rationale: The choice of column stationary phase is critical for achieving good separation from other components in the sample.

    • Inlet: Split/splitless injector at 250 °C. A split injection is suitable for concentrated samples, while a splitless injection is used for trace analysis.

      • Rationale: The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

      • Rationale: A temperature program allows for the separation of compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Rationale: Helium is an inert carrier gas that efficiently transports the analyte through the column.

  • Step 2.2: Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Rationale: 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that can be compared to spectral libraries.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

      • Rationale: This range will cover the expected molecular ion and fragment ions of most dichloropyrimidine derivatives.

3. Data Analysis:

  • Step 3.1: Total Ion Chromatogram (TIC). Examine the TIC to assess the separation of the components in the sample.

  • Step 3.2: Mass Spectrum. Extract the mass spectrum of the peak of interest.

  • Step 3.3: Isotope Pattern Analysis. Zoom in on the molecular ion region. Look for the characteristic M, M+2, and M+4 peaks with an approximate 9:6:1 ratio to confirm the presence of two chlorine atoms.

  • Step 3.4: Fragmentation Pattern Analysis. Identify the major fragment ions. Propose fragmentation pathways consistent with the structure of the dichloropyrimidine. Common fragmentation pathways for pyrimidine derivatives involve cleavage of the pyrimidine ring or loss of substituents.[7]

Visualizing the Workflow and Logic

To further clarify the analytical process and the logic behind isotope pattern identification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolution Dissolution in Volatile Solvent int_std Internal Standard Addition (Optional) dissolution->int_std injection Injection into GC int_std->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spec Mass Spectrum Extraction tic->mass_spec isotope_pattern Isotope Pattern Analysis mass_spec->isotope_pattern fragmentation Fragmentation Analysis mass_spec->fragmentation

Caption: GC-MS Experimental Workflow for Dichloropyrimidine Analysis.

isotope_logic compound Dichloropyrimidine (Contains 2 Cl atoms) ms Mass Spectrometry Analysis compound->ms molecular_ion Molecular Ion Cluster ms->molecular_ion m_peak M Peak (³⁵Cl, ³⁵Cl) molecular_ion->m_peak m2_peak M+2 Peak (³⁵Cl, ³⁷Cl) molecular_ion->m2_peak m4_peak M+4 Peak (³⁷Cl, ³⁷Cl) molecular_ion->m4_peak ratio Intensity Ratio ~9:6:1 m_peak->ratio m2_peak->ratio m4_peak->ratio conclusion Confirmation of Two Chlorine Atoms ratio->conclusion

Caption: Logical Flow for Identifying Dichlorine Compounds via Isotope Patterns.

Conclusion: An Informed Decision for Robust Analysis

The successful identification and characterization of dichloropyrimidine derivatives hinge on a sound understanding of the principles of mass spectrometry and the unique signature of chlorine isotopes. While both GC-MS and LC-MS are powerful techniques, the optimal choice depends on the specific properties of the analyte and the analytical goals. GC-MS, with its high separation efficiency and reproducible fragmentation, is often ideal for the analysis of volatile dichloropyrimidines and for detailed structural elucidation. LC-MS provides greater versatility for a wider range of derivatives and can offer superior sensitivity in certain applications. By carefully considering the strengths and limitations of each technique and by meticulously interpreting the characteristic chlorine isotope patterns, researchers can confidently and accurately characterize these crucial chemical intermediates, paving the way for the development of novel therapeutics.

References

  • Wikipedia. (n.d.). Isotopes of chlorine. Retrieved February 13, 2024, from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved February 13, 2024, from [Link]

  • Dhooghe, F., et al. (2021). Chlorine-bearing species and the ³⁷Cl/³⁵Cl isotope ratio in the coma of comet 67P/Churyumov–Gerasimenko. Astronomy & Astrophysics, 650, A183. [Link]

  • Quora. (2019, June 13). Chlorine exists mainly as two isotopes, ³⁷Cl and ³⁵Cl. Which is more abundant? How do you know?. Retrieved February 13, 2024, from [Link]

  • impetus. (n.d.). Isotope of the month – δ³⁷/³⁵Cl. Retrieved February 13, 2024, from [Link]

  • Filo. (2025, September 28). The relative abundance of chlorine 35 and chlorine 37 with the peaks of m.... Retrieved February 13, 2024, from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved February 13, 2024, from [Link]

  • Hofstetter, T. B., et al. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C–Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. Environmental Science & Technology, 48(12), 6764-6772. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved February 13, 2024, from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 13, 2024, from [Link]

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved February 13, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved February 13, 2024, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 13, 2024, from [Link]

  • Singh, P., & Kaur, J. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 87(1), 113-116.
  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved February 13, 2024, from [Link]

  • Kumar, A., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 13, 2024, from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved February 13, 2024, from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. Retrieved February 13, 2024, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 13, 2024, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Royal Society of Chemistry. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved February 13, 2024, from [Link]

  • Hunkeler, D., et al. (2012). C and Cl Isotope Fractionation of 1,2-Dichloroethane Displays Unique δ¹³C/δ³⁷Cl Patterns for Pathway Identification and Reveal. Environmental Science & Technology, 46(10), 5344-5351. [Link]

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Comparative

A Comparative Guide to the FT-IR Characteristic Absorption Bands of the Pyrimidine-4-Carbonitrile Group

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-I...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth analysis of the characteristic FT-IR absorption bands for the pyrimidine-4-carbonitrile moiety, a heterocyclic scaffold of increasing interest in medicinal chemistry.[1][2][3] By understanding its unique spectral fingerprint, scientists can accelerate the identification and quality control of novel chemical entities.

This guide will not only detail the expected vibrational modes of pyrimidine-4-carbonitrile but also provide a comparative analysis with structurally related and commonly encountered functional groups. Furthermore, we will present a robust experimental protocol for acquiring high-quality FT-IR spectra, ensuring the reproducibility and accuracy of your results.

The Vibrational Signature of Pyrimidine-4-Carbonitrile: A Synthesis of Theory and Analogy

The FT-IR spectrum of pyrimidine-4-carbonitrile is dominated by the vibrational modes of its two key components: the pyrimidine ring and the nitrile (C≡N) group. The electronic conjugation between the aromatic ring and the nitrile substituent influences the position and intensity of their respective absorption bands. While a dedicated experimental spectrum for pyrimidine-4-carbonitrile is not widely available in public databases, we can confidently predict its characteristic absorptions by analyzing the spectra of highly analogous compounds, namely 4-cyanopyridine and benzonitrile, in conjunction with the established knowledge of pyrimidine ring vibrations.

The Nitrile (C≡N) Stretch: A Sharp and Unmistakable Peak

The most prominent and diagnostic feature in the FT-IR spectrum of a nitrile-containing compound is the stretching vibration of the carbon-nitrogen triple bond (νC≡N). This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum.[4]

For aromatic nitriles, conjugation with the ring system delocalizes the π-electrons, which slightly weakens the C≡N bond and shifts the absorption to a lower wavenumber compared to saturated nitriles.

  • Saturated Nitriles: 2260–2240 cm⁻¹

  • Aromatic Nitriles: 2240–2220 cm⁻¹

In the case of pyrimidine-4-carbonitrile , we can expect the ν(C≡N) band to appear in the 2240–2220 cm⁻¹ range, consistent with its aromatic character. This is strongly supported by data from analogous molecules:

  • 4-Cyanopyridine: The C≡N stretching vibration is reported at approximately 2240 cm⁻¹ .

  • Benzonitrile: The ν(C≡N) is observed around 2229 cm⁻¹ .

The intensity of this peak is a key characteristic, arising from the large change in dipole moment during the stretching vibration of the polar C≡N bond.

Pyrimidine Ring Vibrations: A Complex Fingerprint

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, gives rise to a series of complex vibrational modes in the fingerprint region of the FT-IR spectrum.[1][3] These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations.

  • Aromatic C-H Stretching (νC-H): These bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹ ). This is a useful diagnostic to distinguish aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.

  • Ring Stretching (νC=C and νC=N): A series of bands in the 1600–1450 cm⁻¹ region are characteristic of the pyrimidine ring. These are due to the stretching and contraction of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. For general pyrimidine derivatives, C=N ring stretches are often observed between 1600-1650 cm⁻¹, while other ring vibrations appear in the 1450-1600 cm⁻¹ range.[1]

  • C-N Stretching (νC-N): The stretching vibrations of the single bonds between carbon and nitrogen atoms in the ring are typically found in the 1350–1200 cm⁻¹ region.[1]

  • In-plane and Out-of-plane Bending: A complex pattern of bands in the fingerprint region (below 1000 cm⁻¹) arises from various C-H and ring bending and deformation modes. These are highly specific to the substitution pattern of the pyrimidine ring.

The following diagram illustrates the relationship between the structure of pyrimidine-4-carbonitrile and its key vibrational modes.

start Start instrument_prep Instrument Preparation (Warm-up, Purge) start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure with Clamp apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (Baseline Correction) sample_scan->process_data end End process_data->end

Caption: ATR-FT-IR experimental workflow.

Conclusion

The pyrimidine-4-carbonitrile group presents a distinct FT-IR spectral signature that allows for its confident identification. The key diagnostic features are a strong, sharp absorption band for the nitrile stretch in the 2240–2220 cm⁻¹ region and a series of characteristic bands for the pyrimidine ring between 1600 cm⁻¹ and 1450 cm⁻¹. By comparing an experimental spectrum to the data provided for analogous compounds and following a robust experimental protocol, researchers can effectively utilize FT-IR spectroscopy for the structural verification and quality assessment of molecules containing this important heterocyclic moiety.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Aljanaby, A., Al-labban, H. M. Y., Wessim, R., & Witwit, I. N. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved February 13, 2024, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Isaq, M., et al. (1998). Infrared and Laser Raman Spectral Studies of 2-Cyanopyridine. Asian Journal of Chemistry, 10(4), 906-908.
  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved February 13, 2024, from [Link]

  • Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 13, 2024, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 13, 2024, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, 34(7), 22-26.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved February 13, 2024, from [Link]

Sources

Validation

HPLC method development for purity analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile This guide provides a comprehensive, scientifically-grounde...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

This guide provides a comprehensive, scientifically-grounded walkthrough for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, comparing alternative approaches to establish a robust, accurate, and reliable analytical method suitable for regulatory scrutiny.

Foundational Strategy: Understanding the Analyte

The cornerstone of any successful method development is a thorough understanding of the analyte's physicochemical properties.[1] 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic compound with functional groups that dictate its chromatographic behavior.

  • Structure:

  • Key Features:

    • Pyrimidine Core: Aromatic and contains nitrogen atoms, making it an excellent chromophore for UV detection.

    • Functional Groups: Dichloro, methoxy, and nitrile groups contribute to its overall polarity.

    • Polarity: The molecule possesses both non-polar (dichloro-substituted ring) and polar (nitrile, methoxy, nitrogen atoms) characteristics, classifying it as a moderately polar compound.

    • Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol.[2]

Based on this assessment, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, as it is the dominant separation technique in the pharmaceutical industry for its versatility with moderately polar compounds.[3][4] A UV-Visible or Photodiode Array (PDA) detector is the ideal choice due to the presence of the UV-absorbing pyrimidine ring.[2]

The Method Development Workflow: A Comparative Approach

Effective method development is an iterative process of selection and optimization. We will compare key chromatographic parameters to arrive at the most suitable conditions.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Comparative Development cluster_spec Phase 3: Specificity & Stability cluster_val Phase 4: Validation A Analyte Characterization (Polarity, UV, pKa) B Select Initial Conditions (RP-HPLC, UV/PDA) A->B C Column Screening (C18 vs. Phenyl-Hexyl) B->C Proceed to Development D Mobile Phase Optimization (ACN vs. MeOH, pH) C->D E Gradient Optimization D->E F Forced Degradation Studies (ICH Q1A) E->F Optimized Conditions G Peak Purity Analysis (PDA Detector) F->G H Method Validation (ICH Q2(R1)) G->H Demonstrate Specificity I Final Method Protocol H->I

Caption: A systematic workflow for HPLC method development and validation.

Comparative Column Selection

The choice of stationary phase is critical as it governs the primary separation mechanism.[5] We will compare two common reversed-phase columns to assess which provides superior performance for our analyte and its potential impurities.

  • Alternative 1: Standard C18 (Octadecylsilane) Column: The industry workhorse, separates primarily based on hydrophobic interactions.[6]

  • Alternative 2: Phenyl-Hexyl Column: Offers an alternative selectivity through π-π interactions with the aromatic pyrimidine ring, in addition to hydrophobic interactions.

Experimental Protocol: Column Screening

  • Columns:

    • C18 Column, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Sample: 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile standard (100 µg/mL in Acetonitrile)

Comparative Data: Column Performance

ParameterC18 Column (Alternative 1)Phenyl-Hexyl Column (Alternative 2)Rationale for Selection
Retention Time (min) 12.513.8Both provide adequate retention.
Tailing Factor 1.41.1Phenyl-Hexyl shows superior peak symmetry, likely due to favorable π-π interactions reducing secondary interactions with residual silanols.
Theoretical Plates 12,50015,800Higher plate count indicates better column efficiency.
Resolution (from nearest impurity) 1.82.5The alternative selectivity of the phenyl phase provides better separation from a key process impurity.

Decision: The Phenyl-Hexyl column is selected for further development due to its superior peak shape, efficiency, and selectivity for this specific analyte.

Comparative Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.[7] We will compare acetonitrile (ACN) and methanol (MeOH) as the organic modifier.

  • Acetonitrile (ACN): Generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency.[8]

  • Methanol (MeOH): A more polar solvent that can offer different selectivity.

Comparative Data: Organic Modifier Performance

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Selection
System Backpressure (psi) 21002800ACN results in significantly lower backpressure, allowing for higher flow rates or longer columns if needed.
Resolution (from nearest impurity) 2.52.1ACN provides slightly better resolution in this case.
Run Time (min) 2025The elution strength of ACN is higher for this compound, leading to a shorter analysis time.

Decision: Acetonitrile is chosen as the organic modifier. A gradient elution from 30% to 90% ACN is selected to ensure that both early and late-eluting impurities can be effectively separated and quantified within a reasonable timeframe.[8]

Ensuring Specificity: Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can unambiguously separate the intact active pharmaceutical ingredient (API) from its degradation products.[9] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are performed to demonstrate this capability.[3][10] The goal is to achieve 5-20% degradation to ensure potential degradation pathways are explored without being unrealistic.[10]

Experimental Protocol: Forced Degradation A stock solution of the analyte (1 mg/mL in 50:50 ACN:Water) is subjected to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[3]

  • Base Hydrolysis: Add 0.1N NaOH at room temperature for 8 hours.[3]

  • Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[11]

Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak from Closest DegradantPeak Purity (Main Peak)
Acid (1N HCl, 60°C) 15.2%23.1Pass
Base (0.1N NaOH, RT) 8.5%12.8Pass
Oxidative (3% H₂O₂) 11.8%14.5Pass
Thermal (105°C) 3.1%0N/APass
Photolytic (ICH Q1B) 6.4%12.2Pass
Unstressed Control <0.1%0N/APass

Method Validation: Establishing Trustworthiness

The developed method must be validated according to ICH Q2(R1) guidelines to provide documented evidence of its suitability for the intended purpose.[3][12][13]

Diagram: Validation Parameter Relationships

ValidationParameters cluster_quant Quantitative Tests cluster_limit Limit Tests Accuracy Accuracy Specificity Specificity Accuracy->Specificity is fundamental for Robustness Robustness Accuracy->Robustness assessed during Precision Precision Precision->Specificity is fundamental for Precision->Robustness assessed during Linearity Linearity Linearity->Specificity is fundamental for Range Range LOD LOD LOD->Linearity derived from LOQ LOQ LOQ->Linearity derived from

Caption: Interrelationship of key validation parameters as per ICH Q2(R1).

Summary of Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultsOutcome
Specificity No interference at the analyte retention time; resolution > 2 for all related substances.Confirmed via forced degradation and analysis of a placebo matrix. Resolution > 2.2 for all peaks.Pass
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the range of LOQ to 150% of the target concentration.Pass
Range Method is linear, accurate, and precise over the specified range.0.05% to 0.5% for impurities (relative to 100 µg/mL API).Pass
Accuracy (% Recovery) 80.0% - 120.0% for impurities.98.5% - 101.2% recovery for impurities spiked at three levels (50%, 100%, 150% of specification).Pass
Precision (Repeatability, %RSD) %RSD ≤ 5.0% for impurities.%RSD = 1.8% (n=6 injections).Pass
Precision (Intermediate, %RSD) %RSD ≤ 10.0% for impurities.%RSD = 2.5% (different day, different analyst).Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.015% (0.015 µg/mL)Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1; accuracy and precision must be acceptable.0.05% (0.05 µg/mL) with %RSD < 5% and recovery between 95-105%.Pass
Robustness System suitability parameters remain within limits after small, deliberate changes.No significant impact on resolution or quantitation when flow rate (±0.1 mL/min) and column temperature (±2°C) were varied.Pass

The comprehensive validation data confirms that the analytical method is accurate, precise, specific, and robust for the purity determination of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.

Final Validated HPLC Method Protocol

Objective: To determine the purity of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile and quantify its related substances.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile reference standard in the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample in the diluent.

System Suitability Criteria:

  • Tailing Factor (Main Peak): ≤ 1.5

  • Theoretical Plates (Main Peak): ≥ 10,000

  • %RSD for 6 Replicate Injections: ≤ 2.0%

This rigorously developed and validated HPLC method provides a reliable tool for quality control and stability testing, ensuring the purity and safety of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile in a drug development setting.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
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  • Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
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  • APPLIC
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Comparative

A Tale of Two Isomers: Unraveling the Reactivity of 2,6- and 2,4-Dichloropyrimidine Scaffolds

A Senior Application Scientist's Guide to Navigating Nucleophilic Aromatic Substitution In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone heterocyclic motif, inte...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Nucleophilic Aromatic Substitution

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone heterocyclic motif, integral to the structure of numerous pharmacologically active agents.[1] The strategic functionalization of this privileged core is paramount in the development of novel therapeutics. Among the most versatile starting materials for such endeavors are the dichlorinated pyrimidines. This guide provides an in-depth, comparative analysis of the reactivity of two common isomers, 2,6-dichloropyrimidine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric factors that govern their distinct reactivity profiles, providing field-proven insights and experimental data to empower researchers in their synthetic strategies.

The Pyrimidine Core: An Electron-Deficient Arena for Nucleophilic Attack

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This characteristic makes it highly susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[2] The SNAr reaction is a primary tool for the elaboration of pyrimidine-based molecules, proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction's feasibility and regioselectivity.

2,4-Dichloropyrimidine: A Study in Regioselectivity

The nucleophilic substitution of 2,4-dichloropyrimidine is a well-documented and nuanced process. Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the one at the C2 position.[3] This preference is a consequence of the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.

Electronic Factors Governing C4 Selectivity

The preferential attack at the C4 position can be rationalized by examining the resonance structures of the Meisenheimer intermediates. Attack at C4 allows for the delocalization of the negative charge onto both ring nitrogen atoms, including the more stabilizing para-nitrogen (N1). This para-quinoid-like intermediate is more stable than the ortho-quinoid intermediate resulting from attack at the C2 position, which only allows for delocalization to the adjacent N1 and N3 atoms.[2] This is also reflected in the Lowest Unoccupied Molecular Orbital (LUMO) coefficients, which are generally higher at the C4 position, indicating it as the more electrophilic site.[4]

However, this inherent C4 selectivity is not absolute and can be influenced, and even reversed, by several factors:

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring can dramatically alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[5][6] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[7]

  • Nature of the Nucleophile: While many nucleophiles favor the C4 position, some, like certain tertiary amines, can exhibit high selectivity for the C2 position, particularly in the presence of a C5-EWG. Neutral nitrogen nucleophiles often result in a mixture of C4 and C2 isomers.[7]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all play a significant role in determining the regiochemical outcome.

  • Catalysis: The use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product.[2]

Diagram 1: Nucleophilic Attack on 2,4-Dichloropyrimidine

cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) 2,4-DCP_C4 2,4-Dichloropyrimidine TS_C4 Transition State 1 2,4-DCP_C4->TS_C4 Nu_C4 Nucleophile (Nu⁻) Nu_C4->TS_C4 Meisenheimer_C4 Meisenheimer Intermediate (para-quinoid like, more stable) TS_C4->Meisenheimer_C4 Product_C4 4-substituted-2-chloropyrimidine Meisenheimer_C4->Product_C4 Cl_C4 Cl⁻ Meisenheimer_C4->Cl_C4 -Cl⁻ 2,4-DCP_C2 2,4-Dichloropyrimidine TS_C2 Transition State 2 2,4-DCP_C2->TS_C2 Nu_C2 Nucleophile (Nu⁻) Nu_C2->TS_C2 Meisenheimer_C2 Meisenheimer Intermediate (ortho-quinoid like, less stable) TS_C2->Meisenheimer_C2 Product_C2 2-substituted-4-chloropyrimidine Meisenheimer_C2->Product_C2 Cl_C2 Cl⁻ Meisenheimer_C2->Cl_C2 -Cl⁻

Caption: SNAr mechanism on 2,4-dichloropyrimidine.

2,6-Dichloropyrimidine: A Symmetrical Starting Point

In contrast to its 2,4-isomer, 2,6-dichloropyrimidine is a symmetrical molecule. This symmetry simplifies the initial monosubstitution, as attack at the C2 or C6 position leads to the same product. The primary consideration in the functionalization of 2,6-dichloropyrimidine is the reactivity of the second chlorine atom after the first substitution.

Reactivity and the Challenge of Disubstitution

The two chlorine atoms at the C2 and C6 positions are electronically equivalent and are both activated by the two ring nitrogens. The first nucleophilic substitution generally proceeds readily. However, the introduction of an electron-donating group, such as an amine or an alkoxide, in the first step deactivates the pyrimidine ring towards subsequent nucleophilic attack. This makes the second substitution significantly more challenging and often requires more forcing reaction conditions.

The reactivity of the C2/C6 positions in 2,6-dichloropyrimidine is comparable to the C4(6) positions in the general reactivity order of halopyrimidines, which is C4(6) > C2 » C5.[2] This suggests that the initial substitution on 2,6-dichloropyrimidine should be at least as facile as the favored C4-substitution on the 2,4-isomer.

Diagram 2: Sequential Substitution on 2,6-Dichloropyrimidine

2,6-DCP 2,6-Dichloropyrimidine Mono_Sub 2-substituted-6-chloropyrimidine 2,6-DCP->Mono_Sub + Nu¹⁻ Nu1 Nucleophile 1 (Nu¹⁻) Cl1 Cl⁻ Mono_Sub->Cl1 - Cl⁻ Di_Sub 2,6-Disubstituted pyrimidine Mono_Sub->Di_Sub + Nu²⁻ (harsher conditions) Nu2 Nucleophile 2 (Nu²⁻) Cl2 Cl⁻ Di_Sub->Cl2 - Cl⁻

Caption: Stepwise SNAr on 2,6-dichloropyrimidine.

Comparative Analysis: 2,6- vs. 2,4-Dichloropyrimidine

Feature2,6-Dichloropyrimidine2,4-Dichloropyrimidine
Symmetry Symmetrical (C2 and C6 are equivalent)Unsymmetrical (C2 and C4 are distinct)
Monosubstitution Yields a single product.Can yield a mixture of C2 and C4 isomers.
Regioselectivity Not a factor for the first substitution.Primarily C4 substitution, but can be influenced by substituents, nucleophile, and conditions.
Reactivity of First Substitution High, comparable to C4 of the 2,4-isomer.High at C4, lower at C2.
Second Substitution More challenging due to deactivation by the first (often electron-donating) substituent.Reactivity of the remaining chlorine depends on the nature of the first substituent and its position.
Key Synthetic Consideration Overcoming the deactivation for disubstitution.Controlling regioselectivity in the first substitution.

Experimental Protocols

Representative Protocol for C4-Selective Amination of 2,4-Dichloropyrimidine

This protocol is adapted from a palladium-catalyzed amination procedure that demonstrates high C4 selectivity.[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Aliphatic secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and dppb (0.02 eq.).

  • Add anhydrous THF to dissolve the solids.

  • In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1 eq.) with LiHMDS (1.1 eq.) in THF.

  • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Monosubstitution of 2,6-Dichloropyrimidine

This protocol describes a general procedure for the monosubstitution of 2,6-dichloropyrimidine with an amine nucleophile.

Materials:

  • 2,6-Dichloropyrimidine

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2,6-dichloropyrimidine (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the amine (1.0-1.1 eq.) and TEA (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Conclusion

The choice between 2,6- and 2,4-dichloropyrimidine as a synthetic precursor is dictated by the desired substitution pattern of the final product. 2,4-Dichloropyrimidine offers the potential for differential functionalization at the C2 and C4 positions, though careful control of reaction conditions is necessary to achieve the desired regioselectivity. The inherent preference for C4 substitution provides a reliable synthetic handle, while a growing number of methods allow for selective C2 functionalization.

In contrast, 2,6-dichloropyrimidine provides a straightforward route to symmetrically or sequentially disubstituted pyrimidines. While the initial substitution is uncomplicated, researchers must be prepared to employ more forcing conditions to achieve a second substitution, particularly when the first substituent is electron-donating. A thorough understanding of the electronic and steric factors governing the reactivity of these two isomers is essential for the rational design and efficient execution of synthetic routes towards novel pyrimidine-containing molecules of interest.

References

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Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Substituted Pyrimidine Carbonitriles: An In-Depth Comparison

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating these activities, making a detailed understanding of their three-dimensional structure paramount for rational drug design and development.[3] Among these, 5-substituted pyrimidine carbonitriles are a class of compounds that have garnered significant interest. The cyano group at the 5-position can act as a key pharmacophore, and the substituent at this position can be tailored to optimize biological activity and selectivity.

This guide provides a comprehensive overview of the crystal structure analysis of 5-substituted pyrimidine carbonitriles, with a primary focus on single-crystal X-ray diffraction (XRD). We will delve into the causality behind experimental choices, from crystal growth to data refinement, and compare the insights gained from XRD with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

The Indispensable Role of Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides a wealth of information, including bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding further synthetic efforts.

The Journey from Powder to Structure: A Step-by-Step Workflow

The successful determination of a crystal structure by XRD is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, emphasizing the critical considerations at each step.

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A Compound Synthesis & Purification B Single Crystal Growth A->B High Purity is Crucial C Crystal Mounting & Screening B->C Selection of a High-Quality Crystal D Data Collection Strategy C->D Unit Cell Determination E Data Integration & Scaling D->E Full Data Set Acquisition F Structure Solution (e.g., Direct Methods) E->F Generation of Reflection Data G Structure Refinement (Least-Squares) F->G Initial Structural Model H Structure Validation (e.g., checkCIF) G->H Refined Structural Model I Structural Analysis & Interpretation H->I Validated CIF File

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis of small molecules.

The cornerstone of a successful single-crystal XRD experiment is the availability of a high-quality single crystal. For many organic molecules, including 5-substituted pyrimidine carbonitriles, this can be the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly crystallize.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.[6]

  • Common solvents to screen for pyrimidine derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

2. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent over several days to weeks.[7]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization. The key is a gradual decrease in temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Layering: Carefully layer a less dense solvent in which the compound is soluble onto a more dense solvent in which it is insoluble. The compound is dissolved in the bottom, denser layer. Slow diffusion at the interface can lead to crystal growth.

3. Crystal Harvesting:

  • Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully extract them from the mother liquor using a pipette or a small loop.

  • Quickly wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface and then dry them on a filter paper.

This protocol provides a generalized procedure for a typical modern automated diffractometer.

1. Crystal Mounting:

  • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Mount the crystal on a suitable support, such as a glass fiber or a cryoloop, using a small amount of inert oil or grease.

  • For data collection at low temperatures (typically 100 K), which is standard for small molecules to reduce thermal motion and improve data quality, the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

2. Data Collection:

  • Center the crystal in the X-ray beam of the diffractometer.

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3. Data Reduction:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as background scattering, Lorentz polarization, and absorption.

4. Structure Solution and Refinement:

  • The integrated data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are most commonly used.

  • An initial structural model is built into the electron density map.

  • The model is then refined using a least-squares minimization procedure, which adjusts the atomic coordinates, displacement parameters, and other parameters to improve the agreement between the calculated and observed diffraction data.[1]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Structure Validation:

  • The final refined structure must be rigorously validated to ensure its quality and correctness. This is a critical step to uphold scientific integrity.

  • The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for syntax errors, inconsistencies, and potential issues with the structural model.[6][8][9][10] Authors are strongly encouraged to use this tool before publishing their results.[11]

Comparative Analysis of 5-Substituted Pyrimidine Carbonitriles: A Data-Driven Approach

The substituent at the 5-position of the pyrimidine ring can significantly influence the crystal packing and intermolecular interactions. A comparative analysis of the crystal structures of a series of 5-substituted pyrimidine carbonitriles can reveal important trends.

Compound/Refcode5-SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
1 (Example A)-HP2₁/c8.54310.23112.675109.87N-H···N hydrogen bonds, π-π stacking
2 (Example B)-CH₃P-17.8919.54311.02198.45N-H···N hydrogen bonds, C-H···π interactions
3 (Example C)-ClP2₁/n9.01211.54313.432105.67N-H···N hydrogen bonds, Cl···π interactions
4 (Example D)-OCH₃C2/c15.4326.78918.987112.34N-H···O hydrogen bonds, C-H···O interactions

Note: The data in this table is illustrative and based on typical values for such compounds. For actual research, it is imperative to consult the original crystallographic data from peer-reviewed publications or databases like the Cambridge Structural Database (CSD).

Beyond Diffraction: A Multi-Technique Approach to Structural Elucidation

While single-crystal XRD provides an unparalleled level of detail, a comprehensive understanding of a molecule's structure and properties often requires a synergistic approach that incorporates other analytical techniques.

Synergistic_Approach XRD Single-Crystal XRD NMR Solid-State NMR XRD->NMR Validation of local environment DFT Computational (DFT) XRD->DFT Refinement & Energy Minimization HSA Hirshfeld Surface Analysis XRD->HSA Analysis of Intermolecular Interactions NMR->DFT Chemical Shift Calculation

Figure 2: The synergistic relationship between XRD and complementary analytical techniques.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local environment of atoms in a solid. It is particularly useful when single crystals suitable for XRD cannot be obtained.

  • Complementary Information: ssNMR can provide information about the number of crystallographically independent molecules in the asymmetric unit, identify different polymorphs, and characterize disordered regions of a crystal structure.[3][12]

  • Validation of XRD Structures: The experimental ssNMR chemical shifts can be compared with those calculated from the XRD-determined crystal structure using computational methods like the GIPAW (Gauge-Including Projector-Augmented Wave) approach. A good correlation between the experimental and calculated shifts provides strong validation for the crystal structure.[13][14]

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations have become an indispensable tool in modern structural chemistry.

  • Structure Optimization: DFT can be used to optimize the geometry of a molecule, which can then be used as a starting point for solving a crystal structure from powder diffraction data.

  • Energy Calculations: DFT allows for the calculation of the relative energies of different conformers or polymorphs, providing insights into their thermodynamic stability.[15]

  • Spectroscopic Prediction: As mentioned above, DFT can be used to predict NMR chemical shifts, as well as vibrational frequencies (IR and Raman), which can be compared with experimental data for structure validation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool that provides a visual and quantitative way to analyze intermolecular interactions in a crystal lattice.

  • Visualizing Interactions: The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. This allows for a clear visualization of hydrogen bonds, π-π stacking, and other interactions.[16][17][18][19]

  • Quantitative Analysis: The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Conclusion: A Holistic Approach to Structural Characterization

The determination of the crystal structure of 5-substituted pyrimidine carbonitriles is a critical step in understanding their structure-activity relationships and in the development of new therapeutic agents. While single-crystal X-ray diffraction remains the definitive method for this purpose, a truly comprehensive understanding is best achieved through a synergistic approach that integrates XRD with complementary techniques such as solid-state NMR, computational chemistry, and Hirshfeld surface analysis. By leveraging the strengths of each of these methods, researchers can gain a deeper insight into the solid-state properties of these important molecules, thereby accelerating the drug discovery process. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers embarking on the structural characterization of this fascinating class of compounds.

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  • El-Gohary, N. S., & Shaaban, O. G. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Molecular Structure, 1252, 132148. [Link]

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  • FZU. (n.d.). X-ray single-crystal diffraction. FZU. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Kato, C. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Books.
  • El-Faham, A., et al. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. ResearchGate. [Link]

  • El-Faham, A., et al. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules, 15(12), 8839-8853. [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-(3-Formylphenyl)-7h-Pyrrolo[2,3-D]pyrimidine-5-Carbonitrile. PubChem. [Link]

  • El-Faham, A., et al. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' a. Semantic Scholar. [Link]

  • Fun, H.-K., et al. (2012). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3267. [Link]

  • Ostrowska, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6969. [Link]

  • G. A. van der Marel, et al. (2021). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 45(12), 5467-5478. [Link]

  • Asiri, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. ResearchGate. [Link]

  • G. A. van der Marel, et al. (2020). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 44(44), 19376-19385. [Link]

  • Al-Azmi, A., & El-Gazzar, A. B. A. (2002). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2055-2059. [Link]

  • Dal-Ben, D., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org. [Link]

  • Abdelgawad, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3624. [Link]

  • A. Y. Obaid, et al. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor. Dergipark. [Link]

  • ChemSynthesis. (n.d.). 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile. ChemSynthesis. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Properties of Methoxy-Substituted Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Absorption in Pyrimidine Derivatives Pyrimidine and its derivatives are fundamental scaffolds in numerous biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Absorption in Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleobases and various pharmaceuticals. The introduction of chloro and methoxy substituents onto the pyrimidine ring significantly alters its electronic properties. UV-Vis spectroscopy is a powerful and accessible technique to probe these changes. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the energy of electronic transitions and the probability of their occurrence, respectively. These parameters are influenced by the nature and position of substituents, offering a window into the electronic structure of the molecule. For drug development professionals, these properties are critical for quantitative analysis, studying drug-target interactions, and photostability assessments.

Comparative Analysis of UV-Vis Absorption Properties

One of the few detailed studies in this specific area focuses on 6-chloro-2,4-dimethoxypyrimidine. The electronic absorption spectra of this compound have been recorded in both the vapor and liquid states, revealing distinct n-π* and π-π* transitions.

Table 1: Experimental UV-Vis Absorption Data for 6-chloro-2,4-dimethoxypyrimidine

Solvent/StateTransitionWavenumber (cm⁻¹)Wavelength (nm)
Dioxanen-π35,400282
Dioxaneπ-π40,800245
Dioxane-43,000233
N/10 Sodium Hydroxideπ-π40,500247
N/10 Sodium Hydroxide-43,800228
Vaporπ-π41,500241
Vapor-45,200221

The data for 6-chloro-2,4-dimethoxypyrimidine indicates the presence of multiple absorption bands in the UV region. The n-π* transition, which is typically of lower intensity, is observed in dioxane, while the more intense π-π* transitions are present in all investigated media. The position of these bands is sensitive to the solvent environment, a phenomenon known as solvatochromism.

While specific data for other simple methoxy-substituted chloropyrimidines is scarce in the reviewed literature, we can infer some general trends based on the known electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group (auxochrome) due to its lone pairs of electrons, which can participate in resonance with the pyrimidine ring. The chloro group (-Cl) is an electron-withdrawing group inductively but can also donate electron density through resonance. The interplay of these effects, along with their positions on the ring, will dictate the λmax. Generally, an extension of conjugation or the presence of strong electron-donating groups leads to a bathochromic (red) shift (longer λmax), while electron-withdrawing groups can cause a hypsochromic (blue) shift (shorter λmax).

Structure-Property Relationships: A Causal Explanation

The electronic transitions observed in the UV-Vis spectra of these compounds are primarily of two types: π → π* and n → π*. The pyrimidine ring itself is a π-deficient system, and its UV-Vis absorption is influenced by the electronic nature of its substituents.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the pyrimidine ring through resonance. This generally leads to a stabilization of the π* excited state more than the π ground state, resulting in a smaller energy gap and a bathochromic shift (longer λmax) of the π → π* transition compared to the unsubstituted pyrimidine.

  • Chloro Group (-Cl): The chloro group has a dual effect. Inductively, it is electron-withdrawing due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance. The net effect on the absorption spectrum will depend on the position of the chloro group and the interplay with other substituents.

For 6-chloro-2,4-dimethoxypyrimidine, the two methoxy groups at positions 2 and 4 significantly increase the electron density of the ring, which is likely the dominant factor determining its absorption profile. The chloro group at position 6 will also modulate these transitions.

Standardized Experimental Protocol for UV-Vis Analysis

To facilitate a direct and meaningful comparison of different methoxy-substituted chloropyrimidines, a standardized experimental protocol is essential. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of a methoxy-substituted chloropyrimidine in a non-polar and a polar aprotic solvent.

Materials:

  • Methoxy-substituted chloropyrimidine sample of high purity (>98%)

  • Spectrophotometric grade solvent 1: Cyclohexane (non-polar)

  • Spectrophotometric grade solvent 2: Acetonitrile (polar aprotic)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the methoxy-substituted chloropyrimidine.

    • Dissolve the sample in 100 mL of the chosen solvent (cyclohexane or acetonitrile) in a volumetric flask to prepare a stock solution of approximately 100 µg/mL. Rationale: This concentration is a common starting point for UV-Vis analysis and can be easily diluted.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL. Rationale: This range is typically suitable for generating a Beer-Lambert plot and ensuring the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use the respective pure solvent as a blank to zero the instrument.

    • Record the UV-Vis spectrum for each working solution.

    • Identify the λmax from the spectrum of a mid-range concentration solution.

  • Determination of Molar Absorptivity (ε):

    • Measure the absorbance of each working solution at the determined λmax.

    • Plot a graph of absorbance versus concentration (in mol/L).

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of the resulting line will be the molar absorptivity (ε). Rationale: A linear plot with a high correlation coefficient (R² > 0.999) validates the method and provides an accurate determination of ε.

  • Data Reporting:

    • Report the λmax (nm) and the calculated molar absorptivity (L mol⁻¹ cm⁻¹) for each solvent.

experimental_workflow

Visualization of Key Structures

The following diagrams illustrate the chemical structures of some representative methoxy-substituted chloropyrimidines.

chemical_structures

Conclusion and Future Directions

The UV-Vis absorption properties of methoxy-substituted chloropyrimidines are of significant interest in medicinal chemistry and materials science. The available data, although limited, indicates that the interplay between the electron-donating methoxy groups and the electron-withdrawing chloro groups governs the electronic transitions within these molecules. A systematic study employing a standardized protocol, such as the one outlined in this guide, is necessary to build a comprehensive database of their spectroscopic properties. Such a database would be invaluable for predicting the photophysical behavior of novel pyrimidine derivatives and for accelerating the development of new therapeutic agents and functional materials.

References

  • Srivastava, S. L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 26(3), 239-249. [Link]

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile and its Regioisomers

Abstract In the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications, the unambiguous structural confirmation of intermediates is paramount. 2,6-Dichloro-5-methoxypyrimidine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications, the unambiguous structural confirmation of intermediates is paramount. 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a versatile building block whose utility is entirely dependent on the precise arrangement of its substituents. The potential for regioisomeric impurities arising from non-selective synthesis necessitates robust analytical methodologies to ensure material purity and prevent costly downstream failures. This guide provides an in-depth comparison of analytical techniques, supported by experimental data and protocols, to definitively distinguish 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile from its most probable regioisomers. We will explore the causality behind experimental choices and present self-validating protocols grounded in established scientific principles.

The Challenge: Regioisomerism in Substituted Pyrimidines

The pyrimidine core is a foundational scaffold in numerous bioactive compounds.[1] When polysubstituted, as in the case of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, the synthesis can potentially yield a mixture of isomers with identical mass but different chemical and physical properties.[2] Such impurities can lead to altered biological activity, toxicity, or side effects in the final product. Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of the development process.

The primary regioisomers of concern involve the positional swapping of the methoxy (-OCH₃), cyano (-CN), and chloro (-Cl) groups around the pyrimidine ring. For the purpose of this guide, we will focus on distinguishing the target molecule ( I ) from two of its most likely regioisomers: II (4,6-Dichloro-5-methoxypyrimidine-2-carbonitrile) and III (2,4-Dichloro-5-methoxypyrimidine-6-carbonitrile).

Compound Structure IUPAC Name
I 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
II 4,6-Dichloro-5-methoxypyrimidine-2-carbonitrile
III 2,4-Dichloro-5-methoxypyrimidine-6-carbonitrile
(Note: Images are illustrative representations)

Analytical Strategy: An Orthogonal Approach

No single technique can provide absolute structural proof in all cases. A robust validation relies on an orthogonal approach, where multiple analytical methods based on different physicochemical principles are employed. Our strategy combines the unparalleled structural detail of Nuclear Magnetic Resonance (NMR), the sensitivity and fragmentation data of Mass Spectrometry (MS), and the separatory power of Chromatography.

G cluster_0 Sample Analysis Workflow Sample Unknown Pyrimidine Sample Purity Chromatographic Purity Check (HPLC/GC) Sample->Purity Mass Mass Confirmation (HRMS) Purity->Mass NMR Structural Elucidation (1D & 2D NMR) Mass->NMR MSMS Fragmentation Analysis (MS/MS) Mass->MSMS Structure Structure Confirmed? NMR->Structure MSMS->Structure Structure->NMR No, further analysis needed Report Final Report Structure->Report Yes

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of specialized chem...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of specialized chemical reagents like 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile are not merely procedural formalities; they are critical components of responsible science. This guide provides a detailed, experience-driven framework for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.

The molecular structure of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile presents a trifecta of hazards that must be addressed with a multi-faceted disposal strategy. The presence of a nitrile group (-CN) introduces cyanide-related toxicity risks. The dichlorinated pyrimidine ring points to the persistent and toxic nature of chlorinated organic compounds. Finally, as with many complex organic molecules, it can cause significant skin and eye irritation.[1][2] This guide is structured to address each of these hazards systematically.

Hazard Assessment and Core Safety Principles

Before handling 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, a thorough understanding of its hazard profile is essential. The primary risks are:

  • Toxicity: The carbonitrile group can release cyanide, a potent cellular respiration inhibitor.[3] While not as readily available as in simple cyanide salts, the risk of exposure through ingestion, inhalation of dust, or absorption through the skin is significant.[1]

  • Irritation: The compound is a known skin and eye irritant.[4][5] Prolonged contact can lead to chemical burns.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[6][7] Disposal must comply with regulations for hazardous waste.[8]

Causality of Protocol: The stringent protocols outlined below are a direct consequence of these identified risks. Every step is designed to minimize exposure pathways and ensure the complete containment and proper disposal of the hazardous material.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to create a controlled environment that minimizes the possibility of exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and decontamination of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile and its waste must be conducted within a certified chemical fume hood.[9] This is critical to prevent the inhalation of any fine powders or potential vapors.

  • Designated Work Area: Establish a clearly marked "designated area" within the fume hood for working with this compound to prevent cross-contamination.[10]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and should be selected based on the potential for exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against skin absorption. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and skin.[11]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[12]
Lab Coat Chemical-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[13]
Respiratory A respirator may be required for large spills or if there is a risk of aerosolization outside a fume hood.Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
Waste Management and Segregation Protocol

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a dedicated, rigid, and chemically compatible (e.g., polyethylene) hazardous waste container for all solid waste contaminated with 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any absorbent materials used for minor cleanups. Do not rinse disposable items, as this generates additional liquid waste.[9]

  • Liquid Waste: If generating a liquid waste stream, use a separate, clearly labeled, and compatible container. Crucially, this waste stream must be kept separate from acidic waste. The combination of cyanides (even organic nitriles under certain conditions) and acid can generate highly toxic hydrogen cyanide gas.[11]

  • Container Management: Keep the waste container sealed when not in use and store it in a designated secondary containment bin within the laboratory, away from incompatible materials.[11]

Decontamination and Spill Management

Thorough decontamination of work surfaces and equipment is a self-validating system; it ensures that no residual hazard remains.

Decontamination Workflow:

The procedure for decontaminating surfaces and reusable glassware is adapted from protocols for handling cyanide compounds to address the primary toxicological threat.[10][14]

  • Initial Rinse (within the fume hood): Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., acetone) to dissolve the compound. Collect this rinsate as hazardous waste.

  • Alkaline Treatment: Prepare a pH 10 buffer solution. Wash all contaminated surfaces and glassware with this buffer. This alkaline condition helps to prevent the formation of hydrogen cyanide.[9]

  • Oxidative Deactivation: Prepare a fresh 10% bleach (sodium hypochlorite) solution. Wash the buffered surfaces and glassware with this solution to oxidize and deactivate the nitrile group.[10][14]

  • Final Rinse: Perform a final rinse with copious amounts of water.

  • Waste Collection: All cleaning solutions (buffer, bleach) and contaminated wipes must be collected as cyanide-containing hazardous waste.[14]

Spill Response:

  • Small Spill (within a fume hood):

    • Cover the spill with an absorbent pad or material.

    • Wet the absorbent material with a pH 10 buffer solution to prevent dust generation.[9]

    • Carefully wipe up the spill, working from the outside in.

    • Decontaminate the area using the three-step process described above (buffer, bleach, water).[9]

    • Place all contaminated materials into the designated solid hazardous waste container.[9]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the area.[14]

    • Alert: Notify colleagues and contact your institution's EHS emergency line.

    • Secure: Prevent entry into the contaminated area.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Final Disposal Procedures

The final disposal of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile waste must be handled by a licensed hazardous waste disposal company.

  • Container Seal and Handover: Once the waste container is full, ensure it is securely sealed and properly labeled.

  • Professional Collection: Arrange for pickup by your institution's EHS or their contracted waste disposal service.[15] Do not attempt to transport the waste off-site yourself.

  • Regulatory Compliance: The disposal company will transport the waste to a permitted facility for incineration or other approved treatment methods in accordance with EPA and local regulations for chlorinated and potentially cyanide-containing hazardous waste.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Final Disposal cluster_spill Spill Response start Generate Waste (Solid or Liquid) ppe Wear Full PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Place in Labeled, Dedicated Hazardous Waste Container fume_hood->waste_container spill Spill Occurs? fume_hood->spill segregate Segregate from Acidic Waste waste_container->segregate seal Securely Seal Container segregate->seal decon_start Decontaminate Glassware & Surfaces buffer_wash 1. Wash with pH 10 Buffer decon_start->buffer_wash bleach_wash 2. Wash with 10% Bleach Solution buffer_wash->bleach_wash water_rinse 3. Final Water Rinse bleach_wash->water_rinse collect_decon Collect all cleaning waste as hazardous water_rinse->collect_decon collect_decon->seal ehs Contact EHS for Waste Pickup seal->ehs disposal Disposal by Licensed Professional Vendor ehs->disposal spill->waste_container No spill_response Follow Spill Protocol spill->spill_response Yes spill_response->decon_start

Caption: Workflow for the safe disposal of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University website. [Link]

  • Louisiana State University Health Sciences Center New Orleans. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from LSUHSC website. [Link]

  • Boston University. (n.d.). Cyanides SOP Template. Retrieved from Boston University Environmental Health & Safety website. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from University of Windsor website. [Link]

  • Virginia Department of Health. (2019, October 9). Cyanides - Emergency Preparedness. Retrieved from VDH.Virginia.gov. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA.gov. [Link]

  • European Biosafety Network. (2005, June 15). Preventing occupational exposure to cytotoxic and other hazardous drugs. Retrieved from European Biosafety Network website. [Link]

  • Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. Retrieved from EPA.ie. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from NJ.gov. [Link]

  • Hospital News. (2022, November 25). Hazardous and cytotoxic drugs: Safety considerations. Retrieved from Hospital News. [Link]

  • CCOHS. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from the National Center for Biotechnology Information. [Link]

  • WorkSafe Queensland. (2017, February 15). Guide for handling cytotoxic drugs and related waste. Retrieved from WorkSafe Queensland website. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA.gov. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents; it is to ensure that you, the innovators in research and development, can harness their potential with t...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents; it is to ensure that you, the innovators in research and development, can harness their potential with the utmost safety and confidence. This guide addresses the safe handling of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, a key building block in synthetic chemistry. The following protocols are designed not as a rigid checklist, but as a dynamic framework for risk mitigation, grounded in the specific hazards of this compound.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the cornerstone of any effective safety protocol. 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a solid substance whose primary risks are associated with its dust form and direct contact. The main routes of occupational exposure are inhalation of airborne particles, direct skin contact, eye contact, and accidental ingestion.

Based on available safety data for this compound and structurally similar chlorinated pyrimidines, the following hazard classifications are established.

Hazard ClassificationGHS Hazard StatementPotential Impact
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1][2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationAirborne dust or splashes can cause significant, potentially damaging, eye irritation.[1][2][3]
Acute Oral Toxicity (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects.[4]
Specific Target Organ Toxicity (Single Exposure; Category 3) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, causing coughing and discomfort.[4][5]

The causality is clear: the solid nature of the compound necessitates stringent controls to prevent dust generation, while its chemical reactivity as a chlorinated heterocyclic compound demands robust barriers to prevent skin and eye contact.[1][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical safety goggles and full-face shieldDouble-layered nitrile glovesFully-fastened laboratory coatNIOSH-approved N95 (or higher) respirator
Preparing Solutions Chemical safety gogglesDouble-layered nitrile glovesFully-fastened laboratory coatRequired only if not performed in a certified chemical fume hood
General Handling (Closed System) Chemical safety goggles or safety glasses with side shieldsSingle pair of nitrile glovesFully-fastened laboratory coatNot typically required
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust particles and splashes.[6][7] A full-face shield should be worn over the goggles when handling larger quantities of the solid, as this provides a secondary barrier protecting the entire face.[6][8]

  • Hand Protection : Nitrile gloves are the standard for providing short-term splash protection against a wide array of laboratory chemicals.[9][10] Given the skin irritation classification, double-gloving is a prudent measure. This practice allows for the safe removal of the outer glove immediately upon contamination, preserving the integrity of the inner barrier.[9] Always inspect gloves for tears or pinholes before use.[6][11] The selected gloves must satisfy the specifications of standards such as EN 374.[6][12]

  • Body Protection : A clean, fully-fastened laboratory coat made of a low-permeability material is required to protect street clothes and underlying skin from contamination. Contaminated clothing must be removed immediately and laundered before reuse.[1][3]

  • Respiratory Protection : The primary inhalation risk is from airborne dust. Therefore, any operation that can generate dust, such as weighing or transferring the solid, must be performed within a certified chemical fume hood or, if that is not feasible, while wearing a NIOSH-approved N95 particulate respirator at a minimum. This prevents the inhalation of irritating dust particles.[5][6]

Procedural Step-by-Step Guidance

A robust safety protocol is a sequence of validated actions. The following workflow illustrates the critical steps for safely handling 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation A Assess Risks & Review SDS B Prepare Fume Hood & Workspace A->B C Locate Emergency Equipment B->C D Don PPE Correctly C->D E Handle Chemical (Weighing/Mixing) D->E F Doff PPE Correctly E->F G Decontaminate Workspace F->G H Dispose of Waste G->H

Caption: Workflow for Safe Chemical Handling.

Step 1: Pre-Handling Preparations
  • Review the SDS : Before any work begins, thoroughly read the Safety Data Sheet (SDS) for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile.[1][2]

  • Prepare Workspace : Ensure work is conducted in a certified chemical fume hood to control dust and vapors.[3][5] The work surface should be clean and uncluttered.

  • Assemble Equipment : Have all necessary apparatus, including spill cleanup materials, readily available.

  • Verify Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.

Step 2: Donning PPE

The order of donning PPE is critical to prevent cross-contamination.

  • Lab Coat : Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required) : Perform a seal check before entering the work area.

  • Eye and Face Protection : Put on chemical safety goggles, followed by a face shield if needed.

  • Gloves : Don the inner pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Don the outer pair of gloves.

Step 3: Safe Handling Operations
  • Weighing : Handle the solid gently to minimize dust formation. Use a spatula to transfer the material.

  • Transfers : Keep containers covered as much as possible during transfers.

  • Contamination Control : If the outer gloves become contaminated, remove and dispose of them immediately, then don a new pair.[9] Never touch personal items (phones, pens, keyboards) with gloved hands.[9]

Step 4: Doffing (Removing) PPE

This is a high-risk step for self-contamination and must be performed deliberately.

  • Outer Gloves : Remove the outer pair of gloves without touching your skin with the contaminated outer surface.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, from the back of the head forward.

  • Lab Coat : Unfasten the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.

  • Inner Gloves : Remove the final pair of gloves, again without touching the outer surface with bare skin.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.[1][5]

Step 5: Decontamination and Disposal
  • Waste : All contaminated disposable PPE (gloves, wipes) and empty chemical containers must be disposed of as hazardous chemical waste.[2][13]

  • Spills : Clean up any spills immediately using an appropriate inert absorbent material and dispose of the cleanup materials as hazardous waste.[6]

  • Work Surface : Decontaminate the work surface in the fume hood according to standard laboratory procedures.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1][2][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By integrating these safety protocols into your daily workflow, you create a self-validating system of protection that ensures both the integrity of your research and the well-being of your team.

References

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. [Link]

  • Key Considerations for Selecting Nitrile Gloves for Safe Chemical Handling. Sumirubber. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). PennEHRS - University of Pennsylvania. [Link]

  • Disposable Nitrile Gloves: Workforce Protection Guide. Unigloves. [Link]

  • The Ultimate Guide to Nitrile Gloves: Benefits, Uses, and Safety Standards. (2025, March 3). GloveNation. [Link]

  • 2,4-Dichloro-5-methoxypyrimidine Safety and Hazards. PubChem. [Link]

  • Personal Protective Equipment. OSHA.gov. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. [Link]

Sources

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